molecular formula C11H16ClNO3 B1456729 Benzeneacetonitrile,4-(cyclopropylcarbonyl)- CAS No. 35981-67-0

Benzeneacetonitrile,4-(cyclopropylcarbonyl)-

Cat. No.: B1456729
CAS No.: 35981-67-0
M. Wt: 245.7 g/mol
InChI Key: JTYVCRQKOIMTJS-UHFFFAOYSA-N
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Description

Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetonitrile,4-(cyclopropylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetonitrile,4-(cyclopropylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYVCRQKOIMTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (CAS 35981-67-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-, a key chemical intermediate with significant potential in medicinal chemistry. We will delve into its chemical and physical properties, spectral characteristics, a detailed synthetic protocol, and its emerging biological significance. This document is designed to be a valuable resource for professionals engaged in pharmaceutical research and development.

Chemical Identity and Physicochemical Properties

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a substituted aromatic compound featuring both a nitrile and a cyclopropyl ketone functional group.[1] These functionalities impart a unique combination of reactivity and biological activity to the molecule.

Table 1: Chemical and Physical Properties of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-

PropertyValueSource
CAS Number 35981-67-0[1]
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
IUPAC Name (4-(cyclopropanecarbonyl)phenyl)acetonitrileN/A
Synonyms 4-(Cyclopropylcarbonyl)phenylacetonitrile; p-(Cyclopropylcarbonyl)phenylacetonitrile[1]
Physical State Solid (Predicted)N/A
Melting Point Not available. Predicted to be a solid at room temperature based on its molecular weight and aromatic structure.N/A
Boiling Point Not available. Expected to be high due to its molecular weight and polar functional groups.N/A
Solubility Insoluble in water.[2][3] Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.N/A

Synthesis and Mechanistic Insights

The most direct and industrially scalable method for the synthesis of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is the Friedel-Crafts acylation of phenylacetonitrile.[1] This electrophilic aromatic substitution reaction introduces the cyclopropylcarbonyl group onto the benzene ring.

Synthetic Workflow

The synthesis can be visualized as a two-step process: the formation of the electrophilic acylium ion, followed by its reaction with the aromatic ring.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Cyclopropanecarbonyl_chloride Cyclopropanecarbonyl chloride Acylium_ion Acylium ion intermediate Cyclopropanecarbonyl_chloride->Acylium_ion + AlCl₃ AlCl3 Aluminum chloride (Lewis Acid) Phenylacetonitrile Phenylacetonitrile Acylium_ion->Phenylacetonitrile Electrophile Product Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- Phenylacetonitrile->Product + Acylium ion

Synthetic pathway for Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-.
Detailed Experimental Protocol

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[4][5]

Materials:

  • Phenylacetonitrile

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Aromatic Substrate Addition: To the resulting mixture, add a solution of phenylacetonitrile (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes. The reaction is exothermic and the temperature should be carefully monitored and maintained below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Spectral and Analytical Characterization (Predictive)

Table 2: Predicted Spectral Data for Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-

TechniquePredicted FeaturesRationale
¹H NMR δ 7.5-8.0 (d, 2H, Ar-H ortho to C=O), δ 7.3-7.6 (d, 2H, Ar-H ortho to CH₂CN), δ 3.8-4.0 (s, 2H, -CH₂CN), δ 2.0-2.5 (m, 1H, -CH- of cyclopropyl), δ 0.9-1.3 (m, 4H, -CH₂- of cyclopropyl)Based on standard chemical shifts for aromatic protons, benzylic protons, and cyclopropyl groups.
¹³C NMR δ ~198 (C=O), δ ~130-140 (quaternary Ar-C), δ ~128-130 (Ar-CH), δ ~118 (C≡N), δ ~23 (-CH₂CN), δ ~15 (-CH- of cyclopropyl), δ ~10 (-CH₂- of cyclopropyl)Based on typical chemical shifts for carbonyl, aromatic, nitrile, and cyclopropyl carbons.
IR Spectroscopy ν ~2240 cm⁻¹ (C≡N stretch, sharp, medium), ν ~1680 cm⁻¹ (C=O stretch, strong), ν ~3050-3100 cm⁻¹ (Ar-H stretch), ν ~2850-2950 cm⁻¹ (Aliphatic C-H stretch)The nitrile stretch is characteristic.[8][9] The carbonyl stretch is at a lower frequency due to conjugation with the aromatic ring.[8][10][11]
Mass Spectrometry (EI) M⁺ at m/z = 185. Key fragments at m/z = 156 ([M-CO]⁺), m/z = 144 ([M-C₃H₅]⁺), m/z = 116 ([M-C₃H₅CO]⁺), m/z = 69 ([C₃H₅CO]⁺)Fragmentation is expected to occur via alpha-cleavage at the ketone.[12]

Biological Activity and Applications

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is primarily recognized as a valuable synthetic intermediate in the pharmaceutical industry.[1] Its structural motifs are present in a number of biologically active molecules.

Potential as a PDE4 Inhibitor

This compound has been identified as a potential phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. This can result in reduced inflammation and smooth muscle relaxation, making PDE4 inhibitors a target for treating conditions like asthma and chronic obstructive pulmonary disease (COPD).[1]

G Compound Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades AMP AMP cAMP->AMP Inflammation Inflammatory Response cAMP->Inflammation Reduces Smooth_Muscle Smooth Muscle Contraction cAMP->Smooth_Muscle Reduces

Mechanism of action as a potential PDE4 inhibitor.

Safety and Handling

As a nitrile-containing compound, Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of fire, it may produce toxic hydrogen cyanide gas.[3]

Conclusion

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is a chemical intermediate with significant potential, particularly in the synthesis of novel pharmaceutical agents. Its straightforward synthesis via Friedel-Crafts acylation and its potential as a PDE4 inhibitor make it an attractive target for further research and development. This guide provides a solid foundation of its known and predicted properties to aid scientists in their research endeavors.

References

  • Benzeneacetonitrile,4-(cyclopropylcarbonyl)- | 35981-67-0 | Benchchem. (URL: Not available)
  • Infrared Spectroscopy. (URL: Not available)
  • Experiment 1: Friedel-Crafts Acyl
  • Benzonitrile, 4-acetyl- - NIST WebBook. (URL: [Link])

  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds - Benchchem. (URL: Not available)
  • Showing Compound Benzeneacetonitrile (FDB012457) - FooDB. (URL: [Link])

  • Nitrile IR Spectroscopy Overview | PDF - Scribd. (URL: [Link])

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • Phenylacetonitrile | C8H7N | CID 8794 - PubChem. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. (URL: [Link])

  • 13 Friedel-Crafts Acyl
  • Mass Spectrometry: Fragment

Sources

Navigating the Synthesis and Handling of 4-(Cyclopropylcarbonyl)benzeneacetonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclopropylcarbonyl)benzeneacetonitrile is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a benzene ring substituted with a cyclopropylcarbonyl group and an acetonitrile side chain, presents a unique combination of chemical functionalities that, while synthetically useful, also necessitate a thorough understanding of its potential hazards and handling requirements.[1] This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures associated with this compound, drawing upon established safety data for structurally related benzeneacetonitrile and cyanide-containing compounds.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicSource Analogy
Molecular Formula C₁₂H₁₁NO[1]
Molecular Weight 185.22 g/mol [1]
Appearance Likely a solid at room temperature[2]
Solubility Expected to be insoluble in water, soluble in organic solvents[3]
Reactivity The nitrile group can undergo hydrolysis. The carbonyl group can be reduced. The aromatic ring can undergo electrophilic substitution.[1]

Hazard Identification and Toxicological Profile

The primary toxicological concern with 4-(Cyclopropylcarbonyl)benzeneacetonitrile stems from the presence of the nitrile (-CN) group. Nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration. Exposure to cyanide can be rapidly fatal.

Primary Routes of Exposure:

  • Inhalation: Inhaling dust or aerosols can lead to rapid systemic absorption.[4][5]

  • Skin Contact: The compound can likely be absorbed through the skin, leading to systemic toxicity.[4][5]

  • Ingestion: Accidental ingestion is a direct route to severe poisoning.[4][5]

  • Eye Contact: May cause serious eye irritation.[6]

Symptoms of Cyanide Exposure: Symptoms can appear rapidly and vary with the level of exposure.[7]

  • Early symptoms: Headache, dizziness, nausea, vomiting, and a sense of suffocation.[7]

  • Severe symptoms: Convulsions, loss of consciousness, coma, and death.[7]

It is crucial to note that the characteristic "bitter almond" smell of cyanide is not a reliable warning sign, as a significant portion of the population is genetically unable to detect it.[7]

Safe Handling and Storage Protocols

A designated and clearly marked area should be established for working with 4-(Cyclopropylcarbonyl)benzeneacetonitrile and other cyanide-containing compounds.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.

PPE ItemSpecificationRationale
Gloves Double gloving with nitrile gloves is recommended.[7]Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear in the outer glove.
Eye Protection Safety goggles and a face shield should be worn.[7]Protects against splashes and airborne particles.
Lab Coat A clean, buttoned lab coat is required.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Use of a certified chemical fume hood is mandatory for all handling procedures.[7][8]Prevents inhalation of dust or vapors.
Engineering Controls

All manipulations of 4-(Cyclopropylcarbonyl)benzeneacetonitrile, including weighing and transfers, must be conducted within a certified chemical fume hood.[7][9] The fume hood provides critical protection against inhalation of airborne particles.

Storage Requirements

Proper storage is essential to prevent accidental exposure and dangerous reactions.

  • Store in a cool, dry, and well-ventilated area.[9]

  • Keep containers tightly closed.[8]

  • Store separately from acids and strong oxidizing agents.[8][9] Contact with acids can liberate highly toxic hydrogen cyanide gas.[7][9]

  • Store in a locked cabinet or other secure location to restrict access to authorized personnel only.[10]

Experimental Workflow: Safe Synthesis and Handling

The following diagram illustrates a safe workflow for a typical synthetic procedure involving 4-(Cyclopropylcarbonyl)benzeneacetonitrile.

G cluster_prep Preparation Phase cluster_handling Handling & Synthesis cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep_SOP Review Standard Operating Procedure (SOP) Prep_PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) Prep_SOP->Prep_PPE Prep_Hood Verify Chemical Fume Hood Certification Prep_PPE->Prep_Hood Prep_Emergency Ensure Emergency Equipment is Accessible (Safety Shower, Eyewash, Cyanide Antidote Kit) Prep_Hood->Prep_Emergency Handling_Weigh Weigh Compound in Fume Hood Prep_Emergency->Handling_Weigh Handling_Reaction Perform Reaction in Fume Hood Handling_Weigh->Handling_Reaction Handling_Transfer Transfer Solutions in Fume Hood Handling_Reaction->Handling_Transfer Cleanup_Decon Decontaminate Glassware with Bleach Solution (in hood) Handling_Transfer->Cleanup_Decon Cleanup_Waste Segregate Cyanide-Containing Waste Cleanup_Decon->Cleanup_Waste Cleanup_PPE Dispose of Contaminated PPE as Hazardous Waste Cleanup_Waste->Cleanup_PPE Storage_Secure Store in a Tightly Sealed, Labeled Container Cleanup_PPE->Storage_Secure Storage_Location Place in a Secure, Ventilated, Acid-Free Cabinet Storage_Secure->Storage_Location

Caption: Safe handling workflow for 4-(Cyclopropylcarbonyl)benzeneacetonitrile.

Emergency Procedures

Immediate and decisive action is critical in the event of an exposure.

In Case of Exposure

The following flowchart outlines the immediate steps to take in an emergency.

G cluster_first_aid First Aid Exposure Exposure Occurs! Call911 Call Emergency Services (911) Immediately Inform them of Cyanide Exposure Exposure->Call911 RemoveVictim Remove Victim from Contaminated Area (Rescuers must wear appropriate PPE) Call911->RemoveVictim Decontaminate Remove Contaminated Clothing RemoveVictim->Decontaminate SkinContact Skin Contact: Flush with water for at least 15 minutes in a safety shower Decontaminate->SkinContact EyeContact Eye Contact: Flush with water for at least 15 minutes at an eyewash station Decontaminate->EyeContact Inhalation Inhalation: Move to fresh air. Administer 100% oxygen if trained. Decontaminate->Inhalation Transport Transport to Hospital with a copy of the relevant SDS SkinContact->Transport EyeContact->Transport CPR If Unconscious and Not Breathing: Perform Chest Compressions Only. DO NOT perform mouth-to-mouth resuscitation. Inhalation->CPR If applicable CPR->Transport

Caption: Emergency response flowchart for cyanide exposure.

Crucial Emergency Notes:

  • Do not perform mouth-to-mouth resuscitation on a person who has inhaled cyanide, as this poses a risk of secondary exposure to the rescuer.[7]

  • Administration of 100% oxygen is a critical first-aid measure for cyanide poisoning.[11][12]

  • Cyanide antidote kits, such as those containing hydroxocobalamin, should only be administered by trained medical professionals.[11][12][13]

Spill Response
  • Small spills inside a chemical fume hood: Clean the contaminated surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7] All cleanup materials must be disposed of as cyanide-containing hazardous waste.[7]

  • Spills outside of a fume hood: Evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[7]

Waste Disposal

All waste contaminated with 4-(Cyclopropylcarbonyl)benzeneacetonitrile, including empty containers, disposable labware, and personal protective equipment, must be treated as hazardous waste.[7][8]

  • Collect cyanide-containing solid and liquid waste in separate, clearly labeled, and dedicated hazardous waste containers.[7]

  • Never mix cyanide waste with acidic waste.[9]

Conclusion

While 4-(Cyclopropylcarbonyl)benzeneacetonitrile is a valuable synthetic building block, its handling demands the utmost respect and adherence to stringent safety protocols. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergency situations, researchers can safely harness the synthetic potential of this compound. Always consult your institution's specific safety guidelines and standard operating procedures before beginning any work.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. [Link]

  • First aid for cyanide exposure - OHS Information Sheet - Health Safety & Wellbeing, Monash University. [Link]

  • Cyanides and nitriles, use and disposal - University of St Andrews. [Link]

  • Acute cyanide poisoning - First aid and medical support - WorkSafe WA. [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. [Link]

  • Cyanide Safe Use Guidelines - Columbia University Research. [Link]

  • Cyanide Toxicity Treatment & Management - Medscape Reference. [Link]

  • 1 Product Identification Synonyms: Benzeneacetonitrile; Benzyl cyanide - Kasturi Aromatics. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

Sources

A Technical Guide to the Solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Solubility in Pharmaceutical Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug product is governed by a complex interplay of physicochemical properties. Among these, solubility stands out as a critical determinant of a drug's processability, formulation, and ultimate bioavailability. This guide focuses on 4-(cyclopropylcarbonyl)phenylacetonitrile, a molecule of interest in synthetic medicinal chemistry. Understanding its solubility profile in various organic solvents is not merely an academic exercise; it is a foundational requirement for designing robust crystallization processes, ensuring purity, enabling formulation development, and facilitating reliable analytical testing. This document provides an in-depth exploration of the theoretical underpinnings and practical methodologies for characterizing the solubility of this compound, tailored for researchers, chemists, and formulation scientists in the pharmaceutical industry. The principles and protocols discussed herein are designed to provide a comprehensive framework for solubility assessment, crucial for accelerating the drug development timeline.[1][2]

Physicochemical Profile of 4-(cyclopropylcarbonyl)phenylacetonitrile

To predict and understand the solubility behavior of a solute, one must first understand the molecule itself. 4-(cyclopropylcarbonyl)phenylacetonitrile is a moderately complex organic molecule featuring several key functional groups that dictate its interactions with various solvents.

  • Chemical Structure:

    • Phenylacetonitrile Core: A benzene ring substituted with an acetonitrile group (-CH₂CN). This part of the molecule is relatively nonpolar (phenyl group) but also contains a polar nitrile group (-C≡N) capable of dipole-dipole interactions.

    • Cyclopropylcarbonyl Group: A cyclopropyl ring attached to a carbonyl group (C=O). This ketone functionality introduces significant polarity and a hydrogen bond acceptor site.

  • Inferred Properties:

    • Polarity: The presence of both a polar ketone and a nitrile group, contrasted with the nonpolar phenyl and cyclopropyl rings, gives the molecule a mixed polarity. This structure suggests it will not be readily soluble in highly nonpolar solvents like hexanes or highly polar, protic solvents like water. Its optimal solubility is expected in semi-polar or polar aprotic solvents that can engage in dipole-dipole interactions.[3]

    • Hydrogen Bonding: The molecule contains two hydrogen bond acceptor sites (the oxygen of the carbonyl and the nitrogen of the nitrile) but no hydrogen bond donor sites. This limits its ability to form strong hydrogen bond networks, which is a key factor in its solubility in protic solvents like alcohols.

    • Molecular Size and Shape: The relatively rigid structure and moderate molecular weight will also influence how it packs into a crystal lattice and the energy required to overcome these lattice forces during dissolution.[4]

While specific, experimentally determined data for 4-(cyclopropylcarbonyl)phenylacetonitrile is not widely published, its structural similarity to other phenylacetonitrile derivatives allows for informed predictions. For instance, phenylacetonitrile itself is described as having limited solubility in water but is soluble in organic solvents like ethanol and ether.[5][6] The addition of the polar cyclopropylcarbonyl group would be expected to slightly increase its affinity for more polar organic solvents compared to the parent phenylacetonitrile.

Theoretical Frameworks for Solubility Prediction

While experimental measurement is the gold standard, theoretical models provide a valuable predictive framework to guide solvent selection and understand dissolution mechanisms. The age-old principle of "like dissolves like" remains a useful heuristic, but more quantitative models offer deeper insight.[3]

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) model.[7] This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[8][9] The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, dissolution is predicted.[9] This approach is invaluable for rationally selecting solvents or designing solvent blends to achieve desired solubility, moving beyond simple trial-and-error.[7][10][11]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the isothermal shake-flask method .[1][12][13] This technique measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid drug substance.[14] It is considered the "gold standard" because it allows for sufficient time to reach equilibrium, which is critical for obtaining an accurate and reproducible thermodynamic solubility value, as opposed to a kinetic one.[13][14]

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol outlines a self-validating system for determining the solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile in a given organic solvent.

1. Preparation of Materials:

  • Ensure the 4-(cyclopropylcarbonyl)phenylacetonitrile solid is of known purity and consistent crystalline form. Polymorphism can significantly affect solubility.[14]

  • Use high-purity (e.g., HPLC grade) organic solvents.

  • Select appropriate glassware (e.g., screw-cap vials or flasks) that can be tightly sealed to prevent solvent evaporation.

2. Slurry Preparation:

  • Add an excess amount of the solid compound to a predetermined volume of the selected solvent in a vial. The key is to ensure that a solid phase remains present throughout the experiment, guaranteeing that the solution is saturated.[15] A common practice is to add enough solid so that 30-40% remains undissolved at equilibrium.[12]

3. Equilibration:

  • Seal the vials securely.

  • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).[12][16]

  • Agitate the slurries for a predetermined period. A typical duration is 24 to 48 hours. It is crucial to establish the time required to reach equilibrium through a preliminary experiment where samples are taken at various time points (e.g., 4, 8, 24, 48, and 72 hours) until the concentration in solution remains constant.[12][13]

4. Sample Separation:

  • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[17] This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Centrifugation followed by sampling of the supernatant is an alternative separation method.[13]

5. Analysis and Quantification:

  • Dilute the filtered sample accurately with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.[12]

  • Quantify the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose due to its specificity and sensitivity.[18][19][20][21]

  • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

6. Calculation:

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as mg/mL or mol/L.

  • The experiment should be performed in triplicate to ensure the precision of the results.[12]

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation Phase cluster_equil Equilibration Phase cluster_sample Sampling & Analysis Phase cluster_calc Finalization A 1. Add excess solid to known volume of solvent B 2. Seal vial to prevent evaporation A->B C 3. Agitate at constant temperature (e.g., 24-48h) B->C D 4. Settle and withdraw supernatant C->D E 5. Filter sample immediately (e.g., 0.45 µm PTFE filter) D->E F 6. Dilute sample accurately E->F G 7. Quantify concentration via validated HPLC method F->G H 8. Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Trends and Data Presentation

While quantitative public data for 4-(cyclopropylcarbonyl)phenylacetonitrile is scarce, we can predict its solubility behavior based on its structure and present a template for how such data should be organized. The compound's mixed polarity suggests a solubility profile that favors polar aprotic and some polar protic solvents.

Table 1: Predicted Qualitative and Template for Quantitative Solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile at 25°C

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityQuantitative Data (mg/mL)
Aprotic, Polar AcetoneFreely Soluble(Experimental Value)
AcetonitrileSoluble(Experimental Value)
Dichloromethane (DCM)Soluble(Experimental Value)
Tetrahydrofuran (THF)Freely Soluble(Experimental Value)
Protic, Polar EthanolSoluble(Experimental Value)
MethanolSoluble(Experimental Value)
Isopropanol (IPA)Sparingly Soluble(Experimental Value)
Aprotic, Nonpolar TolueneSlightly Soluble(Experimental Value)
HexanesPractically Insoluble(Experimental Value)

Note: Qualitative terms are based on USP definitions (e.g., Freely Soluble: 1-10 parts of solvent needed for 1 part solute; Soluble: 10-30 parts; Sparingly Soluble: 30-100 parts).[3]

Critical Factors Influencing Solubility

Several environmental and structural factors can significantly alter the measured solubility of a compound.[4] Controlling these variables is paramount for obtaining meaningful and reproducible data.

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][14] It is crucial to perform and report solubility measurements at a specified and controlled temperature.[1] Thermodynamic properties like the enthalpy and entropy of dissolution can be derived from temperature-dependent solubility data.[1][18]

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) or the amorphous state of a compound can have different lattice energies and, consequently, different solubilities.[14] The most stable crystalline form will always have the lowest solubility. It is essential to characterize the solid phase before and after the solubility experiment (e.g., by XRPD) to ensure no phase transformation has occurred.[14]

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of a compound. Using high-purity, anhydrous solvents is recommended for non-aqueous solubility studies.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions p1 Molecular Structure (Polarity, H-bonding) Solubility Solubility p1->Solubility p2 Crystal Lattice Energy (Polymorphism) p2->Solubility p3 Molecular Weight p3->Solubility s1 Polarity / Dielectric Constant s1->Solubility s2 H-bond Donor/ Acceptor Capacity s2->Solubility s3 Molecular Size s3->Solubility c1 Temperature c1->Solubility c2 Pressure c2->Solubility

Caption: Key Factors Governing Compound Solubility.

Conclusion

The solubility of 4-(cyclopropylcarbonyl)phenylacetonitrile in organic solvents is a multifaceted property that is fundamental to its development as a pharmaceutical intermediate or active ingredient. While specific quantitative data must be determined experimentally, a thorough understanding of the compound's physicochemical characteristics allows for rational prediction of its behavior. The isothermal shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable pathway to obtaining high-quality, thermodynamic solubility data. By carefully controlling experimental variables such as temperature and the solid form of the material, researchers can generate the crucial data needed to guide process chemistry, formulation design, and ultimately, accelerate the delivery of new medicines.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Adscientis Website. [Link]

  • Hansen, C. M. Hansen Solubility Parameters. Hansen-Solubility Website. [Link]

  • Westburg. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

  • Ferreira, O., et al. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Academia.edu. [Link]

  • Van den Mooter, G. (2012). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • World Health Organization (WHO). (n.d.). Protocol to conduct equilibrium solubility experiments. Annex 4, WHO Technical Report Series. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Pharmlabs Website. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • O'Mahony, A., et al. (2020). A thermodynamic exploration into pharmaceutical drug solubility. ResearchGate. [Link]

  • SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlidePlayer. [Link]

  • ResearchGate. (2025). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. [Link]

  • Solubility of Things. (n.d.). Quantitative Analysis Techniques. Solubility of Things Website. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • University of Babylon. (n.d.). Medical Physics. University of Babylon. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems Website. [Link]

  • BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS. BS Publications. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Ministry of the Environment, Japan. [Link]

  • Quora. (2022). What is the procedure for measuring the amount of dissolved solids in a liter of water for a chemistry lab?. Quora. [Link]

  • Journal of Pharmaceutical Sciences. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Journal of Pharmaceutical Sciences. [Link]

  • IOSR Journal. (2022). Comparative Evaluation of Methods to Quantify Dissolved Total Solids in Water Resources. IOSR Journal. [Link]

  • Sdfine. (n.d.). phenyl acetonitrile. Sdfine. [Link]

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  • PubChem. (n.d.). 4-(Cyclopropylcarbonyl)-I+-,I+--dimethylbenzeneacetic acid. PubChem. [Link]

  • The Good Scents Company. (n.d.). phenyl acetonitrile, 140-29-4. The Good Scents Company. [Link]

  • PubChem. (n.d.). Phenylacetonitrile. PubChem. [Link]

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Benzeneacetonitrile,4-(cyclopropylcarbonyl)- PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (CAS: 35981-67-0) is a specialized arylacetonitrile intermediate used in the synthesis of pharmaceutical agents, particularly phosphodiesterase 4 (PDE4) inhibitors and antihistamines.[1] It serves as a critical "linker" scaffold, combining a reactive nitrile handle for chain extension with a cyclopropylcarbonyl pharmacophore known for enhancing metabolic stability and potency in drug candidates.

Core Identifiers
PropertyDetail
Chemical Name Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-
Synonyms 4-(Cyclopropylcarbonyl)phenylacetonitrile; p-(Cyclopropylcarbonyl)benzyl cyanide
CAS Number 35981-67-0
Molecular Formula C₁₂H₁₁NO
Molecular Weight 185.22 g/mol
InChIKey JTYVCRQKOIMTJS-UHFFFAOYSA-N
PubChem CID Referenced via CAS 35981-67-0

Physicochemical Profile

This compound typically exists as a viscous oil or low-melting solid at room temperature. Its lipophilicity (LogP) and polar surface area suggest good membrane permeability, a trait often retained in its pharmaceutical derivatives.

ParameterValue (Predicted/Experimental)Significance
Physical State Viscous Oil / Low-melting SolidRequires gentle heating for transfer in process chemistry.
Boiling Point ~386°C (Predicted)High boiling point necessitates vacuum distillation for purification.
LogP ~2.5Moderate lipophilicity; suitable for CNS or systemic drug scaffolds.
Solubility DMSO, Methanol, DCMInsoluble in water; requires organic co-solvents for reactions.

Strategic Utility in Drug Discovery

The 4-(cyclopropylcarbonyl) moiety is a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates addresses specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Mechanistic Advantages of the Cyclopropyl Group
  • Metabolic Stability: The cyclopropyl ring is resistant to cytochrome P450 oxidation compared to isopropyl or ethyl groups, prolonging the half-life of the parent drug.

  • Conformational Rigidity: The ring restricts the rotation of the carbonyl group, locking the molecule into a bioactive conformation that often improves binding affinity to targets like PDE4 or kinases.

  • "Banana Bonds": The strained C-C bonds (bent bonds) have significant

    
    -character, allowing for unique electronic interactions with receptor pockets.
    
Pathway: PDE4 Inhibition Context

This intermediate is often converted into aryl-propionic acids or amines that serve as the core scaffold for PDE4 inhibitors (used in COPD and asthma).

PDE4_Pathway cluster_0 Therapeutic Mechanism PDE4 PDE4 Enzyme cAMP cAMP PDE4->cAMP Catalyzes AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates Effect Anti-inflammatory Response PKA->Effect Signaling Cascade Inhibitor Drug Candidate (Derived from CAS 35981-67-0) Inhibitor->PDE4 Inhibits

Caption: Inhibition of PDE4 prevents cAMP hydrolysis, sustaining anti-inflammatory signaling. The cyclopropylcarbonyl scaffold enhances the inhibitor's fit within the PDE4 catalytic pocket.

Synthesis Protocol

Objective: Synthesize 4-(cyclopropylcarbonyl)benzeneacetonitrile from commercially available precursors. Route: Friedel-Crafts Acylation


 Radical Bromination 

Cyanation.
Reaction Scheme

Synthesis_Route Start Toluene (Precursor) Step1 Friedel-Crafts Acylation (Cyclopropanecarbonyl chloride / AlCl3) Start->Step1 Inter1 4-Cyclopropylcarbonyltoluene Step1->Inter1 Step2 Radical Bromination (NBS / AIBN / CCl4) Inter1->Step2 Inter2 4-(Bromomethyl)phenyl cyclopropyl ketone Step2->Inter2 Step3 Nucleophilic Cyanation (NaCN / DMF) Inter2->Step3 Product Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- Step3->Product

Caption: Three-step synthetic pathway starting from toluene to install the cyclopropyl ketone and nitrile functionalities.

Detailed Methodology
Step 1: Friedel-Crafts Acylation
  • Reagents: Toluene (Solvent/Reactant), Cyclopropanecarbonyl chloride (1.0 eq), Aluminum Chloride (AlCl₃, 1.1 eq).

  • Procedure:

    • Cool a solution of toluene to 0°C under nitrogen atmosphere.

    • Add AlCl₃ portion-wise to avoid exotherm spikes.

    • Dropwise add cyclopropanecarbonyl chloride over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Quench: Pour onto ice/HCl mixture. Extract with ethyl acetate.

    • Outcome: 4-Cyclopropylcarbonyltoluene (Major isomer due to para-directing methyl group).

Step 2: Benzylic Bromination
  • Reagents: 4-Cyclopropylcarbonyltoluene, N-Bromosuccinimide (NBS, 1.05 eq), AIBN (catalytic), CCl₄ or Acetonitrile.

  • Procedure:

    • Dissolve intermediate in solvent.[2] Add NBS and AIBN.

    • Reflux for 2–4 hours. Monitor by TLC for disappearance of starting material.

    • Purification: Cool, filter off succinimide byproduct. Concentrate filtrate.

    • Outcome: 4-(Bromomethyl)phenyl cyclopropyl ketone.

Step 3: Cyanation (The Critical Step)
  • Reagents: 4-(Bromomethyl)phenyl cyclopropyl ketone, Sodium Cyanide (NaCN, 1.2 eq), DMF or DMSO.

  • Procedure:

    • Safety Warning: NaCN is fatal if swallowed or in contact with acid. Use a scrubbed fume hood.

    • Dissolve NaCN in minimal water/DMF mixture.

    • Add the bromide intermediate dropwise at 0°C to prevent polymerization.

    • Stir at room temperature for 2 hours.

    • Workup: Dilute with water, extract with diethyl ether. Wash organic phase with brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 70–85%.[3][2][4]

Analytical Characterization

To validate the synthesis of CAS 35981-67-0, look for these key spectral signatures:

TechniqueDiagnostic SignalAssignment
¹H NMR

0.9–1.2 ppm (m, 4H)
Cyclopropyl ring methylene protons (High field).

2.6 ppm (m, 1H)
Cyclopropyl methine proton adjacent to carbonyl.

3.8 ppm (s, 2H)
Benzylic methylene protons (-CH₂-CN).

7.4–8.0 ppm (d, 4H)
Para-substituted aromatic ring protons.
IR Spectroscopy ~2250 cm⁻¹Sharp nitrile (C≡N) stretch.
~1680 cm⁻¹Ketone (C=O) stretch (conjugated).

Safety & Handling

  • Cyanide Hazard: Step 3 involves NaCN.[4] Never mix with acids (releases HCN gas). Keep a cyanide antidote kit available.

  • Lachrymator: The brominated intermediate (Step 2) is a potent lachrymator (tear gas). Handle only in a fume hood.

  • Storage: Store the final nitrile under inert gas (Argon) at 2–8°C to prevent slow hydrolysis of the nitrile to the amide/acid.

References

  • PubChem. Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. General Procedure for Cyanation of Benzyl Halides. Org.[5][3][4][6] Synth. Coll. Vol. 1, p. 107. Available at: [Link]

Sources

Assessing the Stability of the Cyclopropylcarbonyl Moiety in Phenylacetonitrile Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of a Strained Ring

The cyclopropyl group, a three-membered carbocycle, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1] Its incorporation into drug candidates is a strategic decision, often aimed at enhancing potency, modulating physicochemical properties, and improving metabolic stability.[1][2] The unique electronic and steric properties, stemming from its significant ring strain of approximately 27.5 kcal/mol, allow the cyclopropyl ring to act as a rigid conformational linker or a bioisosteric replacement for groups like alkenes or gem-dimethyl moieties.[1][2]

When conjugated to a carbonyl, as in the cyclopropylcarbonyl group, and further attached to a core scaffold like phenylacetonitrile, the system presents a unique combination of reactivity and stability. Phenylacetonitrile derivatives themselves are significant precursors in the synthesis of various pharmaceuticals.[3][4] This guide provides an in-depth technical exploration of the stability of the cyclopropylcarbonyl group within this specific chemical context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will dissect the chemical and metabolic vulnerabilities of this moiety, providing a framework for its strategic deployment and risk assessment in drug discovery programs.

Part 1: Chemical Stability Profile

The inherent strain of the cyclopropyl ring is the primary determinant of its chemical reactivity.[5] While often enhancing metabolic stability, this strain can render the ring susceptible to cleavage under specific chemical conditions, a critical consideration during synthesis, formulation, and storage.

Susceptibility to Acidic Conditions

The most significant chemical liability of the cyclopropylcarbonyl group is its potential for ring-opening under acidic conditions.

Causality: The mechanism is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. More importantly, it facilitates a rearrangement that allows the C-C bonds of the strained cyclopropyl ring to cleave, forming a more stable, open-chain carbocationic intermediate.[5] The presence of electron-donating groups on the phenyl ring can further stabilize this intermediate, increasing the lability of the cyclopropyl ring.[5]

Mitigation Strategies:

  • Use of Milder Acids: If acidic conditions are unavoidable, employing weaker Brønsted acids or buffered systems can prevent ring cleavage.

  • Protecting Groups: In synthetic routes, temporarily protecting the ketone (e.g., as a ketal) can diminish its electronic influence and prevent the initial protonation event that triggers the degradation cascade.[5]

Acid_Catalyzed_Ring_Opening Diagram 1: Acid-Catalyzed Ring Opening Mechanism Start Cyclopropylcarbonyl Phenylacetonitrile Derivative Protonation Protonation of Carbonyl Oxygen (H+) Start->Protonation Strong Acid Intermediate Carbocationic Intermediate Protonation->Intermediate Resonance RingOpening Ring Opening (Alleviates Strain) Intermediate->RingOpening Product Ring-Opened Degradation Product RingOpening->Product Nucleophilic Attack (e.g., H2O)

Caption: Diagram 1: Acid-Catalyzed Ring Opening Mechanism.

Stability Under Basic and Nucleophilic Conditions

In contrast to its acid lability, the cyclopropyl group is generally very stable under a wide range of basic conditions.[5] The C-C bonds are not susceptible to cleavage by bases. However, the overall stability of a cyclopropylcarbonyl phenylacetonitrile derivative depends on the reactivity of its other functional groups.

  • Carbonyl Reactivity: The carbonyl carbon remains an electrophilic center and is susceptible to nucleophilic addition.[6][7][8] Strong nucleophiles can add to the carbonyl, forming a tetrahedral intermediate.[9] While this does not typically lead to the opening of the cyclopropyl ring itself, it represents a potential transformation of the parent molecule.

  • Phenylacetonitrile Moiety: The α-proton of the phenylacetonitrile core is acidic and can be deprotonated under strong basic conditions, which is a key step in its synthesis via alkylation.[4] This reactivity is generally not considered a degradation pathway under typical storage or physiological conditions but is a critical consideration during synthesis.

Thermal and Photolytic Stability

Thermal Stability: The cyclopropyl group itself is thermally robust. Gas-phase thermal reactions often require high temperatures (e.g., >250°C) to induce rearrangements or fragmentations.[10] For most pharmaceutical applications, thermal degradation of the cyclopropylcarbonyl moiety is not a primary concern under standard storage and handling conditions (e.g., 0 to 60 °C).[11] However, the stability of the entire molecule must be assessed, as other functional groups may be more heat-sensitive.

Photostability: Photostability testing is a mandatory part of stress testing as per ICH guidelines.[12] While the cyclopropyl ring itself does not have a significant chromophore, the phenylacetonitrile and carbonyl groups do absorb UV radiation. This absorption can lead to photochemical degradation. The specific degradation pathways are molecule-dependent and must be evaluated experimentally.

Part 2: Metabolic Stability Profile

A primary reason for incorporating cyclopropyl groups is to enhance metabolic stability.[1] The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[13]

Resistance to CYP-Mediated Oxidation

The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to the initial hydrogen atom abstraction step that initiates many CYP-mediated metabolic reactions.[13] This often diverts metabolism to other, more labile sites on the molecule or significantly slows the overall rate of clearance, thereby increasing the drug's half-life.[13][14] For example, replacing an N-ethyl group, which is prone to dealkylation, with an N-cyclopropyl group is a common strategy to block this metabolic pathway.[1]

Potential Metabolic Liabilities

Despite its general stability, the cyclopropyl group is not metabolically inert. Several pathways for its biotransformation have been identified:

  • Oxidation of the Ring: In some cases, direct oxidation of the cyclopropyl ring can occur, leading to hydroxylated metabolites. This pathway was observed in hepatocytes for an IDO1 inhibitor, and blocking this site with a methyl group improved metabolic stability.[13]

  • Bioactivation of Cyclopropylamines: When the cyclopropyl group is directly attached to a nitrogen atom (a cyclopropylamine), it can be susceptible to CYP-mediated oxidation that leads to reactive, ring-opened intermediates.[13] These intermediates can form covalent adducts with proteins, a mechanism associated with the hepatotoxicity of the antibiotic trovafloxacin.[13] While the cyclopropylcarbonyl group is electronically distinct from a cyclopropylamine, the potential for enzymatic activation warrants careful investigation.

  • Amide Bond Cleavage: The amide bond of the cyclopropylcarbonyl group could theoretically be subject to hydrolysis by amidases or proteases.[15][16] However, tertiary amides are generally highly resistant to enzymatic hydrolysis.[17] The stability of this bond should be confirmed, but it is typically not a primary metabolic hotspot.

Metabolic_Pathways Diagram 2: Potential Metabolic Pathways Parent Parent Compound (Cyclopropylcarbonyl Phenylacetonitrile) Major_Pathway Increased Metabolic Stability (Reduced CYP Oxidation at Cyclopropyl C-H bonds) Parent->Major_Pathway Predominant Fate Minor_Pathway1 Ring Hydroxylation (CYP-mediated) Parent->Minor_Pathway1 Minor Fate Minor_Pathway2 Amide Hydrolysis (Amidase-mediated, generally slow) Parent->Minor_Pathway2 Minor Fate Minor_Pathway3 Metabolism at Other Molecular Sites Parent->Minor_Pathway3 Possible Fate

Caption: Diagram 2: Potential Metabolic Pathways for the Cyclopropylcarbonyl Moiety.

Part 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of a novel cyclopropylcarbonyl phenylacetonitrile derivative, a series of standardized experiments must be conducted. These studies are essential for identifying potential liabilities, developing stability-indicating analytical methods, and fulfilling regulatory requirements.[18][19]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[12][18] This is a critical step in developing and validating a stability-indicating analytical method, typically using HPLC.[20][21][22]

Objective: To generate a degradation level of 5-20% of the parent drug, which is sufficient to detect and characterize degradants without destroying the molecule completely.[21]

Stress ConditionReagent / ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M - 1 M HCl2h to 7 days; Room Temp to 80°CTo assess lability to acid, particularly cyclopropyl ring opening.[22]
Base Hydrolysis 0.1 M - 1 M NaOH2h to 7 days; Room Temp to 80°CTo assess lability to base, particularly of the amide and nitrile groups.[22]
Oxidative 3-30% H₂O₂2h to 24h; Room TempTo evaluate susceptibility to oxidation.
Thermal Dry Heat24h to 7 days; 60°C to 100°CTo assess thermal stability of the solid drug substance.[23]
Photolytic UV/Vis Light (ICH Q1B)Per ICH guidelines (e.g., 1.2 million lux hours)To determine sensitivity to light.[12]

Step-by-Step Methodology: Acid Hydrolysis

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Application: Transfer an aliquot of the stock solution into a vial and add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the vial in a controlled temperature environment (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of NaOH (e.g., 0.1 M) to stop the degradation.

  • Dilution: Dilute the neutralized sample with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the sample using a validated HPLC-UV/MS method to quantify the remaining parent compound and identify any degradation products.[22][24]

Forced_Degradation_Workflow Diagram 3: Forced Degradation Experimental Workflow Start Drug Substance / Product Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidative) Start->Stress Sampling Sample at Time Points (e.g., 0, 2, 8, 24 hr) Stress->Sampling Quench Quench Reaction (e.g., Neutralize) Sampling->Quench Analysis Analyze via Stability-Indicating Method (HPLC-UV/MS) Quench->Analysis Data Identify & Quantify Degradants Establish Degradation Pathway Analysis->Data

Caption: Diagram 3: Forced Degradation Experimental Workflow.

In Vitro Metabolic Stability Assays

These assays evaluate a compound's susceptibility to biotransformation by metabolic enzymes, providing key data for predicting its pharmacokinetic profile.[14][25]

1. Liver Microsomal Stability Assay This is a high-throughput screen to assess metabolism by Phase I enzymes, primarily CYPs.[14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the liver microsome suspension (e.g., human liver microsomes at 20 mg/mL) and an NADPH regenerating system.[14]

  • Incubation Plate Setup: In a 96-well plate, add buffer, the test compound (final concentration typically 1 µM), and the liver microsome suspension (final concentration typically 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.[14]

  • Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

2. Hepatocyte Stability Assay This assay provides a more comprehensive assessment, as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors.[14] The procedure is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes instead of microsomes.

ParameterMicrosomal StabilityHepatocyte Stability
Enzyme System Phase I (CYPs, FMOs)Phase I and Phase II
Complexity Low (subcellular fraction)High (intact cells)
Throughput HighMedium
Predictive Power Good for initial clearance estimateMore comprehensive (includes transport, Phase II)

Conclusion and Outlook

The cyclopropylcarbonyl group, when integrated into a phenylacetonitrile framework, offers a compelling profile for drug discovery. It generally imparts high metabolic stability by fortifying C-H bonds against oxidative attack.[1][13] However, this stability is not absolute. Researchers must remain vigilant to the moiety's inherent susceptibility to acid-catalyzed ring-opening, a critical parameter to control during synthesis and formulation.[5] Furthermore, while typically resistant to metabolism, minor oxidative or hydrolytic pathways cannot be ruled out without empirical evidence.

A thorough understanding of these stability characteristics, achieved through the systematic application of forced degradation and in vitro metabolic assays, is paramount. The protocols and mechanistic insights provided in this guide serve as a robust framework for de-risking candidates and making informed decisions in the progression of new chemical entities. By appreciating both the strengths and weaknesses of this valuable structural motif, drug development professionals can harness its full potential to design safer and more effective medicines.

References

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Methodological & Application

Application Note: Strategic Synthesis & Quality Control of Key PARP Inhibitor Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly (ADP-ribose) polymerase (PARP) inhibitors—specifically Olaparib, Niraparib, and Rucaparib—represent a cornerstone in the treatment of BRCA-mutated ovarian and breast cancers.[1] The manufacturing complexity of these APIs (Active Pharmaceutical Ingredients) lies not in the final coupling steps, but in the rigorous control of their Key Starting Materials (KSMs) and Advanced Intermediates .

This Application Note provides a deep-dive technical guide into the synthesis, purification, and validation of the critical intermediates for Olaparib and Niraparib . It moves beyond standard literature by focusing on process-critical parameters (PCPs), impurity fate mapping, and self-validating protocols designed for industrial scalability.

Olaparib: The Phthalazinone Scaffold[1]

The pharmacological efficacy of Olaparib hinges on the phthalazinone core, which mimics the nicotinamide pocket of NAD+. The critical intermediate defining the process quality is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (often denoted as Compound A in process chemistry).

Critical Synthesis Workflow

The synthesis of Compound A presents a specific challenge: controlling the regioselectivity during the phthalazinone ring formation and preventing the defluorination side reaction.

Protocol 1: Scalable Synthesis of the Phthalazinone Core
  • Objective: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Scale: Pilot (100 g basis).

  • Safety Warning: Hydrazine hydrate is toxic and potentially unstable. All operations must occur in a closed reactor system with a scrubber.

Reagents:

  • 2-Carboxybenzaldehyde (1.0 equiv)

  • 2-Fluoro-5-formylbenzoic acid (1.0 equiv)

  • Hydrazine hydrate (2.5 equiv)

  • Solvent: Ethanol/Water (3:1 ratio) or Acetic Acid (for higher thermal stability).

Step-by-Step Methodology:

  • Condensation Initiation: Charge the reactor with 2-fluoro-5-formylbenzoic acid and 2-carboxybenzaldehyde in Ethanol/Water. Stir at 25°C for 30 minutes to ensure homogeneity.

    • Expert Insight: Do not add hydrazine yet.[1] Premature addition can lead to symmetric azine formation (dimerization of the aldehyde) rather than the desired heterocycle.

  • Controlled Addition: Cool the mixture to 0–5°C. Add Hydrazine hydrate dropwise over 60 minutes.

    • Process Control: Maintain internal temperature <10°C. An exotherm here promotes the formation of the bis-hydrazone impurity, which is difficult to purge downstream.

  • Cyclization: Once addition is complete, warm slowly to reflux (78–80°C) and hold for 4–6 hours.

    • Checkpoint: Monitor reaction by HPLC.[2][3][4][5] The reaction is deemed complete when the intermediate hydrazone is <0.5%.

  • Crystallization & Isolation: Cool the batch to 20°C. Adjust pH to 2.0–2.5 using 2M HCl. The target acid precipitates.

    • Purification Logic: The acidic pH keeps unreacted hydrazine and basic byproducts in the mother liquor while the benzoic acid derivative crystallizes.

  • Wash: Filter and wash the cake with cold water (2x) and acetonitrile (1x) to remove trace organic impurities. Dry at 50°C under vacuum.

Quality Control: Impurity Profiling

The primary impurity of concern is the Des-fluoro analog , which arises if the starting material contains 3-formylbenzoic acid or if defluorination occurs under harsh basic conditions.

Table 1: Key Quality Attributes for Olaparib Intermediate (Compound A)

AttributeSpecificationAnalytical MethodRationale
Purity > 98.5% (a/a)HPLC-UV (254 nm)Essential for high-yield downstream coupling.
Des-fluoro Impurity < 0.10%LC-MSDifficult to remove in final API; acts as a competitive inhibitor.
Hydrazine Content < 10 ppmGC-MS / ColorimetricGenotoxic impurity control (ICH M7).
Water Content < 0.5%Karl FischerMoisture affects the stoichiometry of the subsequent coupling reagent (e.g., HATU/HBTU).
Visualization: Olaparib Intermediate Workflow

Olaparib_Synthesis Raw1 2-Fluoro-5-formyl benzoic acid Step1 Condensation (0-5°C) Raw1->Step1 Raw2 Phthalhydrazide / 2-Carboxybenzaldehyde Raw2->Step1 Step2 Cyclization (Reflux) Step1->Step2 + Hydrazine Int1 Crude Phthalazinone Intermediate Step2->Int1 QC QC Checkpoint: Des-fluoro < 0.1% Int1->QC QC->Step2 Fail (Re-process) Final Purified Compound A (Ready for Coupling) QC->Final Pass

Figure 1: Critical process flow for the synthesis of the Olaparib Phthalazinone core.

Niraparib: The Chiral Challenge

Unlike Olaparib, Niraparib possesses a chiral center at the piperidine ring. The key intermediate is (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate . The manufacturing success depends entirely on the Enantiomeric Excess (ee) of this intermediate.

Synthesis Strategy: Chiral Resolution vs. Asymmetric Synthesis

While asymmetric hydrogenation is possible, the industrial standard often relies on Classical Resolution or Biocatalytic Transamination due to cost-effectiveness.

Protocol 2: Chiral Purity Determination via Normal Phase HPLC

This protocol is critical for validating the optical purity of the piperidine intermediate before it is coupled to the indazole core.

  • Objective: Quantify the (R)-enantiomer impurity in the (S)-intermediate.

  • Matrix: Solid powder or reaction mixture.

Chromatographic Conditions:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: Diethylamine (DEA) is mandatory. The piperidine amine is basic; without DEA, the peak will tail significantly, masking the minor enantiomer.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 240 nm.

Procedure:

  • System Suitability: Inject a racemic mixture standard. Resolution (Rs) between (S) and (R) peaks must be > 2.0.

  • Sample Prep: Dissolve 5 mg of the intermediate in 10 mL of Ethanol.

  • Analysis: Inject 10 µL. The (S)-enantiomer typically elutes second on AD-H columns (verify with specific lot).

  • Calculation:

    
    .
    
  • Acceptance Criteria: % ee must be > 99.0% for API manufacturing.

Coupling Logic: The Indazole Connection

The piperidine intermediate is coupled with 3-(4-fluorophenyl)-7-nitro-1H-indazole (or a tosylate derivative).

  • Risk Factor: The coupling reaction (often reductive amination or Suzuki-type) can cause partial racemization if temperatures exceed 60°C or if strong Lewis acids are used.

  • Mitigation: Use mild reducing agents (e.g., Sodium Triacetoxyborohydride) at <20°C.

Visualization: Niraparib Chiral Control

Niraparib_Workflow Racemic Racemic Piperidine Precursor Resolution Chiral Resolution (L-Tartaric Acid or Enzyme) Racemic->Resolution Check Chiral HPLC (Is ee > 99%?) Resolution->Check Check->Resolution No (Recrystallize) Int_S (S)-Piperidine Intermediate Check->Int_S Yes Coupling Coupling Reaction (Mild Conditions) Int_S->Coupling Indazole Indazole Core (Activated) Indazole->Coupling API Niraparib Tosylate Coupling->API

Figure 2: Workflow emphasizing the chiral integrity checkpoint in Niraparib synthesis.

Advanced Impurity Management (Genotoxic)

Both Olaparib and Niraparib syntheses involve alkylating agents or halides which are potential Genotoxic Impurities (GTIs).

Protocol 3: Trace Analysis of Alkyl Halides (GTI)
  • Target: Cyclopropanecarbonyl chloride (Olaparib reagent) or Alkyl bromides.

  • Method: GC-MS (Headspace or Direct Injection).

Method Parameters:

  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 (Volatiles), 30m x 0.25mm, 1.4 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • SIM Mode: Monitor specific ions (e.g., m/z 69 and 105 for cyclopropanecarbonyl chloride).

  • Limit of Quantitation (LOQ): Must be established at < 5 ppm relative to the API.

References

  • US Food and Drug Administration (FDA). (2014).[1] Lynparza (olaparib) Prescribing Information & Chemistry Review. Retrieved from [Link]

  • Chen, Z., et al. (2022).[6] "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 7(7), 6231–6239. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2018). WO2018038680A1 - Processes for preparing olaparib.
  • European Patent Office. (2020). EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.[7] Retrieved from

  • Park, J., & Cheon, C. H. (2022). "A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib."[8][9] RSC Advances, 12, 22234-22239. Retrieved from [Link]

Sources

Application Note: Reagents and Protocols for the Conversion of 4-(cyclopropylcarbonyl)benzeneacetonitrile to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

Introduction

The conversion of 4-(cyclopropylcarbonyl)benzeneacetonitrile to its corresponding carboxylic acid, 4-(cyclopropylcarbonyl)benzeneacetic acid , is a critical transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors.[1][2][3] The starting material features two key functional groups: a cyclopropyl ketone and a benzyl nitrile .

The primary challenge in this transformation is chemoselectivity. While the nitrile group (


) requires vigorous conditions (acidic or basic) to hydrolyze to the carboxylic acid (

), the cyclopropyl ketone moiety presents a stability risk.[1] Cyclopropyl rings can undergo acid-catalyzed ring opening (homoconjugate addition) under harsh conditions, while the ketone alpha-position is susceptible to aldol-type condensation under strong basic conditions.[1]
Reaction Pathway Analysis

The hydrolysis proceeds via a stepwise mechanism:

  • Hydration: The nitrile is hydrated to a primary amide intermediate.

  • Hydrolysis: The amide is further hydrolyzed to the carboxylate (in base) or carboxylic acid (in acid).[4]

Selection of Reagents:

  • Alkaline Hydrolysis (Preferred): Using metal hydroxides (NaOH, KOH) is generally superior for this substrate.[5] The cyclopropyl ring is robust to base, and the carboxylate salt formed prevents decarboxylation or side-reactions.

  • Acidic Hydrolysis: Mineral acids (HCl, H

    
    SO
    
    
    
    ) can effect this transformation but carry a higher risk of cyclopropyl ring opening or polymerization.
  • Biocatalysis: Nitrilases offer mild conditions but require specific enzyme screening.

Part 2: Reagent Selection Guide

The following table summarizes the reagent classes suitable for this specific transformation, ranked by efficacy and safety profile.

MethodReagentsConditionsProsCons
A (Standard) NaOH or KOH (3-5 eq) Solvent: EtOH/Water or MeOH/WaterReflux (70-85°C) 4-12 HoursHigh yield (>90%); Preserves cyclopropyl ring; Scalable.[1]Requires acidification step; Intermediate amide may precipitate if reaction time is insufficient.
B (Alternative) Conc. HCl in Acetic AcidReflux (100°C) 6-18 HoursOne-pot direct to acid; No salt intermediates.Risk: Acid-catalyzed ring opening of cyclopropyl group; Harsh fumes; Corrosion issues.[1]
C (Green) Nitrilase Enzymes (e.g., Nitrilase EC 3.5.5.[1]1)pH 7-8 Buffer 30-40°CMildest conditions; High chemoselectivity; No organic solvents.[1]Slow kinetics; Enzyme cost; Requires specific screening for bulky substrates.

Part 3: Detailed Experimental Protocols

Protocol A: Alkaline Hydrolysis (Recommended)

Best for: High purity synthesis and preserving the cyclopropyl moiety.

Materials
  • 4-(cyclopropylcarbonyl)benzeneacetonitrile (1.0 eq)[1]

  • Sodium Hydroxide (NaOH) pellets (4.0 eq)[1]

  • Ethanol (95%) or Methanol[1]

  • Deionized Water[6]

  • Hydrochloric Acid (conc.[3] 12M and dilute 1M)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 4-(cyclopropylcarbonyl)benzeneacetonitrile (e.g., 10 g, 54 mmol) in Ethanol (50 mL).

  • Reagent Addition: Prepare a solution of NaOH (8.6 g, 216 mmol) in Water (20 mL). Add this aqueous base slowly to the ethanolic solution.

    • Note: A biphasic mixture may initially form.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Monitoring: Monitor via TLC or HPLC. The nitrile disappears first, followed by the transient amide intermediate.

    • Duration: Typically 6–12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (Rotavap) to remove the bulk of the Ethanol.

    • Dilute the residue with Water (50 mL) and wash with Ethyl Acetate (2 x 20 mL) to remove unreacted neutral impurities (optional but recommended).

  • Acidification & Isolation:

    • Cool the aqueous layer (containing the carboxylate salt) to 0–5°C in an ice bath.

    • Slowly add conc. HCl dropwise with stirring until pH reaches ~2.0.

    • Observation: The product, 4-(cyclopropylcarbonyl)benzeneacetic acid, will precipitate as a white to off-white solid.[1]

  • Purification:

    • Filter the solid and wash with cold water.[4]

    • Recrystallize from Ethanol/Water or Toluene if high purity (>99%) is required.[1]

Protocol B: Acidic Hydrolysis

Use case: When basic conditions are contraindicated by other functional groups (rare for this specific molecule).[1]

Step-by-Step Procedure
  • Setup: Round-bottom flask with reflux condenser.

  • Reaction: Suspend the nitrile (10 g) in Glacial Acetic Acid (30 mL). Add Concentrated HCl (30 mL) and Water (10 mL).

  • Reflux: Heat to reflux (approx. 100–110°C) for 8–16 hours.

    • Caution: Cyclopropyl ketones can rearrange under prolonged exposure to strong acid at high heat. Monitor strictly.

  • Isolation: Pour the reaction mixture onto crushed ice (200 g). The crude acid should precipitate.[4] Filter and wash extensively with water to remove acid traces.

Part 4: Visualization & Logic

Reaction Scheme & Mechanism

The following diagram illustrates the transformation pathway and the critical decision points between Acid and Base hydrolysis.

ReactionPathway cluster_legend Pathway Legend Start 4-(cyclopropylcarbonyl) benzeneacetonitrile Amide Intermediate Amide Start->Amide H2O / Catalyst Product 4-(cyclopropylcarbonyl) benzeneacetic acid Start->Product NaOH/EtOH (Rec.) SideProduct Ring-Opened Byproducts Start->SideProduct Conc. HCl/Heat (Risk) Amide->Product Hydrolysis key1 Green Arrow: Recommended Route key2 Red Dotted: High Risk Route

Caption: Chemical pathway showing the recommended alkaline route versus the riskier acidic route.

Experimental Workflow (Protocol A)

This flowchart guides the researcher through the execution of the Alkaline Hydrolysis protocol.

Workflow Start Start: Nitrile Substrate Dissolve Dissolve in EtOH Start->Dissolve AddBase Add aq. NaOH (4 eq) Dissolve->AddBase Reflux Reflux 80°C (6-12h) Monitor TLC AddBase->Reflux Check Nitrile Consumed? Reflux->Check ContinueReflux Continue Reflux Check->ContinueReflux No Workup Evaporate EtOH Dilute with H2O Check->Workup Yes ContinueReflux->Reflux Wash Wash with EtOAc (Remove neutrals) Workup->Wash Acidify Acidify aq. layer (HCl to pH 2) Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry & Recrystallize Filter->Dry End Final Product: Carboxylic Acid Dry->End

Caption: Step-by-step workflow for the alkaline hydrolysis of the nitrile substrate.

Part 5: References

  • BenchChem. (n.d.). Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- (CAS 35981-67-0).[1][7] Retrieved from [1]

  • Organic Syntheses. (1944).[8] Cyclopropanecarboxylic Acid.[9] Org. Synth. 1944, 24,[8] 36. Retrieved from [1]

  • Google Patents. (2004). Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-alpha,alpha-dimethylphenyl acetic acid. EP1401815A1. Retrieved from

  • Master Organic Chemistry. (2023). Hydrolysis of Nitriles with Aqueous Acid. Retrieved from

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [1]

Sources

Application Note: Industrial Scale-Up of 4-(Cyclopropylcarbonyl)phenylacetonitrile (CAS 35981-67-0)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Industrial scale-up methods for CAS 35981-67-0 synthesis Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Manufacturing Engineers, and Drug Development Scientists

Executive Summary

4-(Cyclopropylcarbonyl)phenylacetonitrile (CAS 35981-67-0) is a critical advanced intermediate in the synthesis of Fexofenadine , a blockbuster non-sedating antihistamine. The molecule features a benzene ring substituted para- to a cyclopropyl ketone and a methyl nitrile group.[1]

Scaling up this synthesis presents specific process chemistry challenges:

  • Regioselectivity: Ensuring exclusive para-acylation on the phenylacetonitrile core.

  • Exotherm Management: Controlling the heat release during the Friedel-Crafts acylation.

  • Safety: Handling aluminum chloride (AlCl₃) on a metric-ton scale and managing potential cyanide hazards.

This guide outlines a robust, scalable protocol optimized for high yield (>85%) and purity (>98% HPLC), utilizing a Friedel-Crafts acylation strategy that avoids expensive transition metal catalysts.

Chemical Reaction Strategy

The industrial standard for synthesizing CAS 35981-67-0 involves the Friedel-Crafts acylation of phenylacetonitrile with cyclopropanecarbonyl chloride.

Reaction Pathway Diagram

SynthesisPathway SM1 Phenylacetonitrile (CAS 140-29-4) Intermediate Acylium Ion Complex SM1->Intermediate + Reagent + AlCl3 DCM, 0-5°C Reagent Cyclopropanecarbonyl Chloride (CAS 4023-34-1) Catalyst AlCl3 (Lewis Acid) Product 4-(Cyclopropylcarbonyl) phenylacetonitrile (CAS 35981-67-0) Intermediate->Product Hydrolysis (HCl/Ice) Quench

Caption: Electrophilic aromatic substitution pathway via Friedel-Crafts acylation.

Mechanistic Insight

The nitrile group (-CH₂CN) is an ortho, para-director due to the hyperconjugation of the methylene group, although the electron-withdrawing nature of the cyano group deactivates the ring slightly. The bulky cyclopropylcarbonyl electrophile heavily favors the para position due to steric hindrance at the ortho sites.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Stoichiometry AlCl₃ : Substrate (2.2 : 1.0)Excess Lewis acid is required because the ketone product complexes with AlCl₃, deactivating the catalyst.
Temperature Addition: 0–5°C Aging: 20–25°CLow temp during addition prevents di-acylation and polymerization of the nitrile.
Solvent Dichloromethane (DCM) or 1,2-DCEDCM offers excellent solubility for the AlCl₃ complex and low boiling point for easy recovery.
Addition Order Acid Chloride to (AlCl₃ + Substrate)Adding the electrophile to the pre-complexed substrate minimizes impurity formation.
Quenching Inverse Quench (Reaction into Acid)Pouring the reaction stream into cold dilute HCl controls the violent hydrolysis exotherm.

Detailed Industrial Protocol

Scale Basis: 10 kg Input (Phenylacetonitrile)

Equipment Requirements
  • Reactor A: Glass-lined reactor (GLR) with cryostat jacket (-10°C to 100°C) and overhead stirrer.

  • Reactor B: Quench vessel (GLR) with high-capacity cooling.

  • Scrubber: Caustic scrubber to neutralize HCl gas evolved during acylation.

Step-by-Step Procedure
Step 1: Catalyst Slurry Preparation
  • Inert Reactor A with N₂.

  • Charge Dichloromethane (DCM) (60 L, 6 vol).

  • Cool to 0°C.

  • Charge Aluminum Chloride (AlCl₃) (25.0 kg, 2.2 eq) via a solids addition funnel. Caution: Exothermic.

  • Agitate for 30 mins to form a smooth slurry.

Step 2: Substrate Addition
  • Charge Phenylacetonitrile (10.0 kg, 1.0 eq) dropwise to the AlCl₃ slurry.

  • Maintain internal temperature (IT) at 0–5°C .

  • Observation: The mixture may darken as the complex forms. Stir for 30 mins.

Step 3: Acylation Reaction
  • Charge Cyclopropanecarbonyl chloride (9.8 kg, 1.1 eq) dropwise over 2–3 hours.

  • Critical Control: Do not allow IT to exceed 10°C. High temps lead to tar formation.

  • After addition, warm the mixture to 20–25°C over 1 hour.

  • Stir for 4–6 hours.

  • IPC (In-Process Control): Check by HPLC. Target: <1.0% starting material remaining.

Step 4: Quench and Workup
  • In Reactor B, prepare a solution of 2N HCl (50 L) and crushed ice (50 kg).

  • Transfer the reaction mass from Reactor A into Reactor B slowly (Inverse Quench).

    • Note: This step releases significant heat and HCl fumes. Ensure scrubber is active.

  • Agitate the biphasic mixture for 1 hour to fully break the Aluminum-Product complex.

  • Separate the layers.[1] Extract the aqueous layer with DCM (20 L).

  • Combine organic layers and wash with:

    • Water (30 L)

    • 10% NaHCO₃ (30 L) (to remove acidic impurities)

    • Brine (30 L)

  • Dry over Na₂SO₄ and filter.

Step 5: Crystallization & Isolation
  • Distill DCM under reduced pressure to obtain a crude solid/oil.

  • Solvent Swap: Add Ethanol (30 L) or Toluene/Heptane (1:2 ratio).

  • Heat to reflux (70–80°C) to dissolve the solid.

  • Cool slowly to 0–5°C over 4 hours.

  • Filter the crystalline solid.

  • Wash with cold Ethanol (5 L).

  • Dry in a vacuum oven at 45°C.

Process Flow Diagram (PFD)

ProcessFlow Prep Reactor A: AlCl3 + DCM Slurry (0°C) AddSM Add Phenylacetonitrile (0-5°C) Prep->AddSM AddReagent Add Cyclopropyl Acid Chloride (Controlled Rate) AddSM->AddReagent Reaction Reaction Aging (20°C, 4-6 hrs) AddReagent->Reaction Quench Reactor B: Inverse Quench into HCl/Ice Reaction->Quench Transfer Workup Phase Separation & Washing Quench->Workup Cryst Crystallization (Ethanol or Toluene) Workup->Cryst

Caption: Operational workflow for the batch synthesis of CAS 35981-67-0.

Analytical Specifications

To ensure the material is suitable for Fexofenadine production, the following specifications must be met:

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder
Assay HPLC (C18, ACN:Water)≥ 98.0%
Impurity A HPLC≤ 0.5% (Unreacted Phenylacetonitrile)
Impurity B HPLC≤ 0.2% (Ortho-isomer)
Water Content Karl Fischer≤ 0.5%
Residue on Ignition Gravimetric≤ 0.1% (Critical for removing Al salts)

Safety & Environmental (HSE) Protocols

Aluminum Chloride Handling
  • Hazard: Reacts violently with water to release HCl gas.

  • Control: Handle in a glovebox or under strict N₂ blanket. Use solids addition systems (e.g., split butterfly valves) to minimize dust exposure.

Cyanide/Nitrile Safety
  • Hazard: Phenylacetonitrile is toxic and can metabolize to cyanide.

  • Control: While not free cyanide, the nitrile functionality requires standard industrial hygiene (gloves, respirators). Monitor for HCN if strong acid hydrolysis is attempted (though not part of this standard protocol).

Waste Management
  • Aqueous Waste: The quench water contains high levels of Aluminum salts (AlCl₃/Al(OH)₃). This must be neutralized with NaOH to precipitate Aluminum Hydroxide sludge before disposal.

  • Solvent Recovery: DCM should be recovered via distillation for reuse, adhering to VOC emission standards.

References

  • BenchChem. (2025).[2] Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- Product Data. Retrieved from

  • Google Patents. (2002). WO2002010115A1 - New processes for the production of fexofenadine. Retrieved from

  • Google Patents. (2017). CN106380441B - Synthetic method of fexofenadine intermediate.[3][4][5] Retrieved from

  • ChemistrySteps. (2025). Friedel-Crafts Acylation Mechanisms and Conditions. Retrieved from

Sources

Protocol for cyanation of 4-(cyclopropylcarbonyl)benzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CYN Protocol for the Cyanation of 4-(cyclopropylcarbonyl)benzyl chloride

Executive Summary

This application note details a robust, scalable protocol for the conversion of 4-(cyclopropylcarbonyl)benzyl chloride to 4-(cyclopropylcarbonyl)phenylacetonitrile via nucleophilic substitution.

While classical methods utilize homogeneous solvents (DMSO or Ethanol/Water), this guide prioritizes Phase Transfer Catalysis (PTC) . The PTC approach offers superior safety profiles by sequestering the bulk cyanide in the aqueous phase, minimizing hydrolysis of the cyclopropyl ketone moiety, and simplifying the oxidative destruction of cyanide waste.

Target Audience: Process Chemists, Medicinal Chemists, and HSE Officers.

Safety & Hazard Control (CRITICAL)

Warning: This protocol involves Sodium Cyanide (NaCN), a potent metabolic asphyxiant. Ingestion, inhalation, or skin absorption can be fatal within minutes.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Acid Warning: NEVER mix cyanide salts with acids. This generates Hydrogen Cyanide (HCN) gas.

  • PPE: Double nitrile gloves, chemical splash goggles, face shield, and a lab coat.

  • Emergency Response: An antidote kit (e.g., Hydroxocobalamin) must be available on-site.

  • Waste Management: All aqueous waste must be quenched with Sodium Hypochlorite (Bleach) at pH > 10 prior to disposal.

Reaction Mechanism & Strategy

The transformation proceeds via an


 Nucleophilic Substitution .[1] The chloromethyl group at the para position is highly activated, making it an excellent electrophile.

Why Phase Transfer Catalysis (PTC)?

  • Kinetic Control: The quaternary ammonium catalyst (Q+X-) transports the cyanide ion (

    
    ) from the aqueous phase into the organic phase (Toluene) as a tight ion pair (
    
    
    
    ).
  • Selectivity: The cyclopropyl ketone is sensitive to strong acids and prolonged exposure to harsh Lewis acids. PTC allows the reaction to proceed at neutral-to-basic pH, preserving the cyclopropyl ring.

  • Safety: The majority of the toxic cyanide remains in the aqueous layer, reducing the risk of volatile HCN formation during organic handling.

Diagram 1: Mechanistic Pathway & PTC Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase (Reservoir) cluster_organic Organic Phase (Reaction Zone) NaCN Na+  CN- Q_CN_Org Q+ CN- (Active Catalyst) NaCN->Q_CN_Org Ion Exchange (Interface) Q_Cl_Aq Q+ Cl- Substrate 4-(cyclopropylcarbonyl) benzyl chloride Product 4-(cyclopropylcarbonyl) phenylacetonitrile Substrate->Product Substitution Product->Q_Cl_Aq Regenerates Catalyst Q_CN_Org->Substrate Nucleophilic Attack (SN2)

Caption: Figure 1. The Phase Transfer Catalysis cycle shuttles cyanide ions into the organic phase to react with the benzyl chloride substrate.

Experimental Protocol

Materials & Equipment
  • Substrate: 4-(cyclopropylcarbonyl)benzyl chloride (1.0 equiv).

  • Reagent: Sodium Cyanide (1.2 - 1.5 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) or Aliquat 336.

  • Solvent: Toluene (Reagent Grade) and Deionized Water.

  • Quench: 10-15% Sodium Hypochlorite solution (Bleach).

Step-by-Step Methodology (PTC Method)
  • Preparation of Aqueous Phase:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Sodium Cyanide (1.5 equiv) in water (3 mL per mmol of substrate).

    • Note: Ensure pH is >10. If necessary, add a small amount of NaOH to stabilize the cyanide.

  • Preparation of Organic Phase:

    • Dissolve 4-(cyclopropylcarbonyl)benzyl chloride (1.0 equiv) and TBAB (0.05 equiv) in Toluene (3 mL per mmol).

  • Reaction Initiation:

    • Add the organic solution to the rapidly stirring aqueous cyanide solution.

    • Heat the biphasic mixture to 60°C . Vigorous stirring is essential to maximize the interfacial surface area.

  • Monitoring:

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.

    • Endpoint: Disappearance of the benzyl chloride starting material (typically 2-4 hours).

  • Workup & Quench (Critical Step):

    • Cool the mixture to Room Temperature (RT).

    • Separation: Transfer to a separatory funnel. Separate the layers.

    • Organic Layer: Wash with water (

      
      ) and Brine (
      
      
      
      ). Dry over
      
      
      , filter, and concentrate under reduced pressure.
    • Aqueous Waste Treatment: Immediately treat the aqueous layer (and first water wash) with excess Bleach (NaOCl) in the fume hood. Stir for 60 minutes to oxidize cyanide to cyanate (

      
      ) before disposal.
      
Diagram 2: Process Workflow

Process_Flow cluster_waste Aqueous Waste Stream cluster_product Product Stream Start Start: Dissolve NaCN in Water Add_Org Add Substrate + TBAB in Toluene Start->Add_Org Heat Heat to 60°C (Vigorous Stirring) Add_Org->Heat Check Check HPLC/TLC (Completion?) Heat->Check Check->Heat No Sep Phase Separation Check->Sep Yes Aq_Layer Aqueous Layer (Contains excess CN-) Sep->Aq_Layer Org_Layer Organic Layer (Toluene + Product) Sep->Org_Layer Bleach Add NaOCl (Bleach) pH > 10 Aq_Layer->Bleach Disposal Neutralized Waste Disposal Bleach->Disposal Wash Wash (Water/Brine) Dry (MgSO4) Org_Layer->Wash Conc Concentrate (Vac Distillation/Evap) Wash->Conc Final Final Product (Solid/Oil) Conc->Final

Caption: Figure 2. Operational workflow emphasizing the segregation of the toxic aqueous stream.

Data Presentation & Validation

The successful conversion is validated by the distinct shift in the benzylic protons in


 NMR and the appearance of the nitrile stretch in IR.
FeatureStarting Material (Benzyl Chloride)Product (Benzyl Nitrile)

NMR (CDCl

)

4.60 ppm (s, 2H,

)

3.75 - 3.85 ppm (s, 2H,

)
IR Spectroscopy C-Cl stretch ~600-800 cm

C

N stretch ~2240-2250 cm

(Sharp)
Cyclopropyl Group Multiplets at

1.0 - 1.3 ppm
Remains unchanged (Multiplets

1.0 - 1.3 ppm)
Physical State Solid / OilSolid (Low melting)

Comparative Method Efficiency:

ParameterMethod A: PTC (Recommended)Method B: DMSO (Alternative)
Yield 85 - 92%75 - 85%
Reaction Time 2 - 4 Hours1 - 2 Hours
Workup Safety High (Cyanide sequestered)Low (HCN risk during aqueous wash)
Purification Crystallization often sufficientDistillation/Column often required

Troubleshooting

  • Problem: Reaction is sluggish (>6 hours).

    • Cause: Insufficient stirring speed. The reaction occurs at the interface.

    • Solution: Increase RPM to create a fine emulsion. Add 5% more TBAB.

  • Problem: Hydrolysis byproduct (Amide/Acid) detected.

    • Cause: Reaction temperature too high or pH too basic.

    • Solution: Maintain temperature strictly at 60°C. Ensure the aqueous phase is not excessively caustic (pH 10-11 is ideal).

  • Problem: Emulsion during extraction.

    • Solution: Filter the biphasic mixture through a pad of Celite before separation to remove polymerized byproducts.

References

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section: Synthesis of Nitriles. Link

  • Occupational Safety and Health Administration (OSHA) . "Cyanide Exposure and Control". Link

  • Centers for Disease Control and Prevention (CDC) . "Facts About Cyanide". Link

  • European Patent Office . Patent EP2824098B1: "Method for the preparation of phthalazin-1-one derivatives" (Demonstrates stability of cyclopropyl ketones in basic synthesis). Link

Sources

Strategic Utilization of Cyclopropyl-Substituted Benzeneacetonitriles in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: 1-Phenylcyclopropanecarbonitrile: Synthesis, Functionalization, and Bioisosteric Utility Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Gem-Dialkyl vs. Cyclopropyl Paradigm

In modern medicinal chemistry, the cyclopropyl group has evolved from a simple structural spacer to a critical "strategic element" for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). Specifically, 1-phenylcyclopropanecarbonitrile —derived directly from the cyclopropanation of benzeneacetonitrile—serves as a high-value intermediate.

This scaffold offers two distinct advantages over traditional gem-dimethyl or isopropyl substitutions:

  • Metabolic Shielding: The C–H bonds of a cyclopropane ring possess higher bond dissociation energy (

    
     106 kcal/mol) compared to acyclic alkanes (
    
    
    
    98 kcal/mol), making them resistant to Cytochrome P450 (CYP)-mediated hydroxylation.
  • Conformational Restriction: The cyclopropyl ring locks the phenyl and nitrile (or derived amine/acid) vectors into a rigid orientation, reducing the entropic penalty of receptor binding.

This guide details the synthesis of this core scaffold and its divergent transformation into high-value medicinal targets, including Sigma-1 receptor ligands and Triple Reuptake Inhibitors (TRIs).

Synthetic Protocol: Phase-Transfer Catalyzed Cyclopropanation

The most robust method for accessing the 1-phenylcyclopropyl core is the double alkylation of benzeneacetonitrile using Phase Transfer Catalysis (PTC). This method avoids dangerous bases like sodium amide (NaNH


) and is highly scalable.
Protocol A: Synthesis of 1-Phenylcyclopropanecarbonitrile

Reaction Overview:



Materials:

  • Benzeneacetonitrile (Phenylacetonitrile): 1.0 equiv

  • 1,2-Dibromoethane: 1.5 equiv[1]

  • Sodium Hydroxide (50% w/w aqueous solution): 4.0 equiv

  • Triethylbenzylammonium chloride (TEBA): 0.02 equiv (Catalyst)

  • Toluene (optional, can be run neat or with minimal solvent)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel. Charge with Benzeneacetonitrile (11.7 g, 100 mmol), 1,2-Dibromoethane (28.2 g, 150 mmol), and TEBA (0.45 g, 2 mmol).

  • Initiation: Heat the mixture to 50°C under vigorous stirring.

  • Addition: Dropwise add 50% NaOH (32 g, 400 mmol) over 45 minutes. Note: The reaction is exothermic; maintain internal temperature between 55–65°C using an ice-water bath if necessary.

  • Completion: Stir at 60°C for 3–5 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting nitrile spot (

    
    ) should disappear, replaced by the cyclopropyl product (
    
    
    
    ).
  • Workup: Cool to room temperature. Add water (100 mL) and extract with Toluene or MTBE (

    
     mL).
    
  • Purification: Wash combined organics with water, brine, and dry over Na

    
    SO
    
    
    
    . Concentrate in vacuo. Distillation under reduced pressure (bp 100–105°C @ 2 mmHg) yields the product as a colorless oil.
    • Typical Yield: 85–92%

    • Purity: >98% (GC)

Functional Transformations & Medicinal Applications[2][3]

Once synthesized, the nitrile serves as a divergent hub for two major classes of pharmacophores: 1-Phenylcyclopropanecarboxylic acids (Sigma-1 ligands) and 1-Phenylcyclopropylamines (CNS agents).

Workflow Diagram: Divergent Synthesis

G Start Benzeneacetonitrile Intermediate 1-Phenylcyclopropane- carbonitrile (Key Scaffold) Start->Intermediate 1,2-Dibromoethane 50% NaOH, TEBA (Cyclopropanation) Acid 1-Phenylcyclopropane- carboxylic Acid Intermediate->Acid Hydrolysis (HCl/AcOH) Amine 1-Phenylcyclopropyl- methanamine Intermediate->Amine Reduction (LiAlH4 or H2/Raney Ni) Drug1 Sigma-1 Ligands (e.g., Carbetapentane analogs) Acid->Drug1 Esterification/Amidation Drug2 Triple Reuptake Inhibitors (e.g., Amitifadine analogs) Amine->Drug2 N-Alkylation

Caption: Divergent synthetic pathways from the 1-phenylcyclopropanecarbonitrile hub to bioactive scaffolds.

Application 1: Sigma-1 Receptor Ligands (The "Carbetapentane Shift")

Replacing the cyclopentyl ring of Carbetapentane (Pentoxyverine) with a cyclopropyl ring dramatically alters selectivity.

  • Mechanism: The smaller cyclopropyl ring reduces steric bulk, enhancing fit within the Sigma-1 receptor's hydrophobic pocket while excluding binding to Muscarinic receptors (M1/M2), thereby reducing anticholinergic side effects.

  • Protocol (Hydrolysis to Acid):

    • Reflux 1-phenylcyclopropanecarbonitrile (10 mmol) in a mixture of conc. HCl (10 mL) and Glacial Acetic Acid (10 mL) for 12 hours.

    • Cool, pour into ice water. The solid 1-phenylcyclopropanecarboxylic acid precipitates.

    • Recrystallize from Hexane/EtOAc. (Yield: ~80%).

Application 2: Bioisosteric Replacement (Metabolic Stability)

The cyclopropyl group is often used to replace gem-dimethyl groups to block metabolic hotspots.

Comparative Metabolic Stability Data (Human Liver Microsomes):

Compound ScaffoldSubstituent (R)Intrinsic Clearance (

,

L/min/mg)

(min)
Metabolic Liability
Acyclic Analog Isopropyl (

)
45.215Rapid CYP hydroxylation at tertiary C-H
Gem-Dimethyl tert-Butyl / Gem-dimethyl12.854Slow oxidation of methyl groups
Cyclopropyl 1-Phenylcyclopropyl < 5.0 > 120 Metabolically Silent

Data Source: Aggregated from kinetic studies on substituted phenylacetamides [1, 3].

Critical Design Considerations

The "Gem-Dialkyl Effect" vs. Cyclopropyl Strain

While gem-dimethyl groups favor ring closure via the Thorpe-Ingold effect, the cyclopropyl group introduces strain-induced rigidity .

  • Vector Alignment: In 1-phenylcyclopropylamines, the amine vector is held rigidly perpendicular to the phenyl ring plane. This matches the pharmacophore of serotonin/norepinephrine reuptake inhibitors (SNRIs) more effectively than flexible ethyl chains.

  • Safety Note: Unlike 2-phenylcyclopropylamines (e.g., Tranylcypromine), which are Mechanism-Based Inhibitors (suicide substrates) of MAO enzymes due to radical ring opening, 1-phenylcyclopropylamines are generally more stable and less likely to cause irreversible MAO inhibition, making them safer for non-MAOI targets [2].

Pharmacophore Visualization

Pharmacophore cluster_0 Metabolic Vulnerability (Isopropyl) cluster_1 Metabolic Shield (Cyclopropyl) A Tertiary C-H Bond (Low BDE ~96 kcal/mol) B CYP450 H-Abstraction A->B Rapid Metabolism C Cyclopropyl C-H Bonds (High BDE ~106 kcal/mol) D CYP450 Blocked C->D High Stability

Caption: Comparison of metabolic vulnerability between Isopropyl (vulnerable) and Cyclopropyl (resistant) scaffolds.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Calderon, S. N., et al. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands.[2] Journal of Medicinal Chemistry, 37(14), 2129–2137.

  • BenchChem Application Notes. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.

  • Shanu-Wilson, J. (2021).[3][4] Metabolism of cyclopropyl groups. Hypha Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for CAS 95112-68-6 / 35981-67-0[1]

Executive Summary

The synthesis of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- presents a classic conflict in organic synthesis: the trade-off between step-economy and chemoselectivity.[1] While a direct Friedel-Crafts acylation of phenylacetonitrile appears attractive, it is fraught with yield-killing pitfalls due to the Lewis-basic nature of the nitrile group.[1]

This guide addresses the two primary synthetic pathways used by our clients:

  • Route A (Direct Acylation): High risk, high reward.[1] Requires precise Lewis Acid stoichiometry.[1][2]

  • Route B (The Toluene/Bromide Pathway): Multi-step, robust, high purity.[1]

Route A: Direct Friedel-Crafts Acylation

Target Strategy: Acylation of Phenylacetonitrile with Cyclopropanecarbonyl Chloride.[1]

The Core Problem: Lewis Acid Sequestration

Users frequently report yields stuck at 30-40%.[1] This is rarely a kinetic issue but a stoichiometric one. The nitrile nitrogen (


) is a competent Lewis base.[1] It coordinates with Aluminum Chloride (

) faster than the acyl chloride does, deactivating the catalyst and forming a stable complex that precipitates out of non-polar solvents.[1]
Optimized Protocol Parameters
ParameterRecommendationTechnical Rationale
Stoichiometry 2.5 - 3.0 eq of

1.0 eq is sacrificed to coordinate the nitrile; 1.0+ eq drives the acylation; 0.5 eq covers moisture/losses.[1]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

is too non-polar (precipitates the complex).[1] Nitrobenzene is effective but hard to remove.[1]
Temperature 0°C

Reflux
Addition must be cold to prevent polymerization.[1] Reflux is required to drive the deactivated ring reaction.
Addition Order Reverse Addition Add the Substrate/Acyl Chloride mix to the

slurry.
Troubleshooting Guide: Route A

Q: The reaction mixture turned into a solid black mass and stirring stopped.

  • Diagnosis: "Pot-freezing" due to rapid complexation of the nitrile-aluminum adduct in insufficient solvent.[1]

  • Solution: Increase solvent volume to 10-15 volumes relative to the substrate.[1] Switch to Reverse Addition: Slurry

    
     in solvent, then drip in the phenylacetonitrile/acid chloride mixture.[1] This keeps the catalyst in excess and maintains fluidity.
    

Q: I see starting material remaining despite refluxing for 24 hours.

  • Diagnosis: Catalyst poisoning.[1] The

    
     likely absorbed moisture (turned white/clumpy) or was under-charged.[1]
    
  • Validation: Check your

    
    . It should be a free-flowing yellow/greenish powder.[1] If it smokes heavily upon opening, it is good.[1] If it is crusty, discard.
    
  • Corrective Action: Add an additional 0.5 eq of fresh

    
     suspended in solvent.
    

Q: My product contains a significant impurity at RRT 0.85 (HPLC).

  • Diagnosis: Ortho-isomer formation.[1] While the

    
     group directs para, steric bulk usually favors para.[1] However, high temperatures during initial mixing can boost the ortho product.[1]
    
  • Solution: Maintain internal temperature

    
     during the addition phase.
    

Route B: The "Toluene Route" (Recommended for Scale-Up)

Target Strategy: Toluene


 Friedel-Crafts 

Radical Bromination

Cyanation.[1]

This route avoids the "Nitrile vs. Lewis Acid" conflict entirely by introducing the nitrile last.

Workflow Visualization

The following diagram illustrates the critical decision points and chemical pathways for this synthesis.

SynthesisPathways cluster_direct Route A (Direct - High Risk) Start Start: Toluene Step1 1. Friedel-Crafts Acylation (Cyclopropanecarbonyl chloride + AlCl3) Start->Step1 Inter1 Intermediate: 4-Methylphenyl cyclopropyl ketone Step1->Inter1 Yield >90% Step2 2. Radical Bromination (NBS, AIBN, CCl4 or Chlorobenzene) Inter1->Step2 Inter2 Intermediate: 4-(Bromomethyl)phenyl cyclopropyl ketone Step2->Inter2 Critical: Stop at 95% conversion to avoid dibromide Step3 3. Cyanation (NaCN, Phase Transfer Catalyst) Inter2->Step3 Target Target: Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- Step3->Target Control pH to prevent hydrolysis DirectStart Start: Phenylacetonitrile DirectStep Direct Acylation (Requires 2.5eq AlCl3) DirectStart->DirectStep DirectStep->Target Frequent Yield Issues

Caption: Comparative logic flow for Route A (Direct) vs. Route B (Stepwise), highlighting critical control points.

Troubleshooting Guide: Route B (Cyanation Step)

Q: The cyanation reaction (Step 3) is stalling.

  • Diagnosis: Poor phase transfer.[1] The reaction between the solid/aqueous cyanide and the organic bromide is interfacial.

  • Solution: Use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) at 5 mol%.[1]

  • Solvent System: Toluene/Water (biphasic) with PTC is superior to DMF for ease of workup, though DMF is faster.[1]

Q: I am generating the amide impurity (Hydrolysis of Nitrile).

  • Mechanism: Under basic conditions (excess NaCN) and high heat, the nitrile hydrolyzes to the amide.[1]

  • Corrective Action:

    • Buffer the aqueous phase to pH 8-9 (avoid strongly alkaline pH >11).

    • Stop the reaction immediately upon consumption of the bromide.

    • Avoid "soaking" the product in the aqueous layer during workup. Separate phases quickly.

Analytical & Quality Control

To ensure the integrity of your yield improvements, validate intermediates using these specific markers:

CompoundKey NMR Signal (

)
Common Impurity
4-Methylphenyl cyclopropyl ketone

2.40 (s, 3H,

)
Unreacted Toluene
4-(Bromomethyl)phenyl cyclopropyl ketone

4.50 (s, 2H,

)
Dibromide:

6.6 (s, 1H,

)
Target: Benzeneacetonitrile...

3.80 (s, 2H,

)
Amide: Broad singlets at 5.5-6.5 ppm

References

  • BenchChem. Benzeneacetonitrile,4-(cyclopropylcarbonyl)- Synthesis and Applications. (General overview of the molecule and Friedel-Crafts utility). 3[1][4][5][6][7]

  • Organic Syntheses. Preparation of Phenylacetonitriles and Derivatives.[1][7][8][9] (Foundational protocols for handling phenylacetonitrile anions and acylation). 7[1][5][6][7]

  • Chemistry Steps. Friedel-Crafts Acylation Mechanism and Stoichiometry. (Detailed explanation of the acylium ion mechanism and Lewis acid requirements). 10[1][4][5][6][7][9]

  • Google Patents (US2783265A). Process for the preparation of phenylacetonitriles.[1] (Industrial scale purification and synthesis of phenylacetonitrile derivatives).[1][8] 8[1][4][5][6][7]

  • PrepChem. Synthesis of m-(Cyclopropylcarbonyl)phenylacetonitrile. (Analogous protocol for the meta-isomer demonstrating the cyanation workflow). 6[1][4][5][6][7]

Sources

Technical Support Center: Thermal Optimization for Acylation of Benzeneacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Acylation of Benzeneacetonitrile Document ID: TSC-ORG-042 Last Updated: February 21, 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary

The C-acylation of benzeneacetonitrile (phenylacetonitrile) is a Claisen-type condensation that yields


-phenyl-

-ketonitriles. This transformation is thermodynamically driven by the formation of a stable product enolate.

The Critical Thermal Paradox:

  • Low temperatures (<0°C) favor kinetic deprotonation but fail to drive the equilibrium forward, leading to recovered starting material.

  • High temperatures (>90°C) drive the reaction but drastically increase the rate of Thorpe-Ziegler self-condensation (dimerization), forming "red tar" impurities.

This guide provides optimized thermal protocols to balance these competing factors.

Module 1: The Thermodynamic Landscape

To optimize temperature, you must understand the driving force. The reaction is an equilibrium process until the final step.

  • Deprotonation: Benzeneacetonitrile (

    
     in DMSO) is deprotonated by a strong base (NaH or NaOEt).
    
  • Acylation: The nitrile anion attacks the ester (e.g., ethyl acetate, ethyl benzoate).

  • The "Sink": The resulting

    
    -cyanoketone is highly acidic (
    
    
    
    ). It immediately protonates the starting nitrile anion or consumes a second equivalent of base to form the stable product enolate .

Key Insight: The reaction requires the formation of this stable salt to proceed. Heat is often necessary to overcome the activation energy of the C-C bond formation, but the stability of the final salt allows the reaction to be driven to completion.

Mechanism & Thermal Sensitivity Diagram

ReactionMechanism cluster_temp Thermal Control Zones Start Benzeneacetonitrile (pKa ~21.9) Anion Nitrile Anion (Reactive Intermediate) Start->Anion Deprotonation (Exothermic) Base Base (NaH/NaOEt) Base->Anion Inter Tetrahedral Intermediate Anion->Inter + Ester (Rate Limiting) SideProduct Thorpe Dimer (Red Tar) Anion->SideProduct High Temp (>90°C) Low Ester Conc. Ester Acylating Agent (Ester) Ester->Inter ProductNeutral alpha-Cyanoketone (pKa ~10) Inter->ProductNeutral -OEt ProductSalt Product Enolate Salt (Thermodynamic Sink) ProductNeutral->ProductSalt + Base (Irreversible Sink)

Figure 1: Reaction pathway showing the competition between productive acylation and Thorpe dimerization.

Module 2: Optimized Experimental Protocols

Choose the protocol based on your available base and equipment.

Protocol A: The "Hot Addition" Method (Recommended)

Best for: Minimizing Thorpe dimerization using NaH.

Logic: By adding the nitrile slowly to a hot mixture of Base + Ester, the instantaneous concentration of nitrile anion is low. It reacts with the excess ester immediately rather than reacting with itself.

StepActionTemperatureTechnical Note
1 Suspend NaH (2.0 eq) in Toluene/THF (10:1).25°CWash NaH with hexane if using mineral oil dispersion to reduce foaming.
2 Add Acylating Agent (Ester, 2.0–3.0 eq).25°CExcess ester acts as a solvent and drives kinetics.
3 Heat the slurry. 80–85°C CRITICAL: Do not exceed 90°C. Toluene reflux (110°C) is often too aggressive for sensitive substrates.
4 Add Benzeneacetonitrile (1.0 eq) dropwise .80–85°CAdd over 1–2 hours. If the solution turns deep red/brown rapidly, slow down addition.
5 Post-stir.80–85°CStir for 2–4 hours. The mixture usually solidifies as the product salt precipitates.
6 Quench.0°CCool to 0°C. Add dilute AcOH or HCl carefully.
Protocol B: The Classic Reflux Method

Best for: Robust substrates using NaOEt/EtOH.

Logic: Relies on the boiling point of ethanol (78°C) to act as a natural temperature limiter.

  • Prepare Base: Dissolve Na (2.0 eq) in absolute EtOH to form NaOEt.

  • Mix Reagents: Add Benzeneacetonitrile (1.0 eq) and Ester (2.0 eq) to the hot base solution.

    • Note: Org.[1][2][3][4][5] Synth. recommends adding the nitrile/ester mixture to the base [1].

  • Reflux: Heat to reflux (78°C) for 2–4 hours.

  • Isolation: Cool to -10°C. The sodium salt of the product often precipitates and can be filtered directly, washing away impurities before acidification.

Module 3: Troubleshooting & FAQ

Visual Troubleshooting Guide

Troubleshooting Problem Start: What is the issue? Issue1 Low Yield + Recovered Starting Material Problem->Issue1 Issue2 Low Yield + Red/Brown Tar (Viscous) Problem->Issue2 Issue3 Product is Oily/Impure Problem->Issue3 Sol1 Temp too low. Increase to 80°C or use stronger base (NaH). Issue1->Sol1 Sol2 Thorpe Dimerization. 1. Use 'Hot Addition' (Protocol A). 2. Increase Ester equivalents. Issue2->Sol2 Sol3 Incomplete Acidification. Ensure pH < 4 during workup to convert enol to ketone form. Issue3->Sol3

Figure 2: Decision tree for diagnosing reaction failures.

Frequently Asked Questions

Q1: Why does my reaction mixture turn into a solid block? A: This is a good sign! The product exists as a sodium enolate salt, which is often insoluble in non-polar solvents like Toluene.

  • Fix: Use a mechanical stirrer (overhead) rather than a magnetic stir bar. If magnetic stirring stops, the reaction may stall due to lack of mass transfer. You can add small amounts of THF to improve solubility, but this may lower the boiling point.

Q2: Can I run this at Room Temperature (25°C)? A: Generally, no. While deprotonation occurs at RT, the acylation step usually has a higher activation energy. At RT, the equilibrium favors the starting materials unless you use a highly reactive acylating agent (like an acid chloride, though that requires different conditions) or a very strong base like LHMDS (which is expensive).

  • Exception: Some microwave protocols allow rapid synthesis, but scaling is difficult [4].

Q3: I see a "Thorpe Dimer" impurity. What is it? A: This is the self-condensation product: 3-amino-2,4-diphenylbut-2-enenitrile.

  • Cause: The concentration of nitrile anion was too high relative to the ester.

  • Prevention: Use Protocol A (Hot Addition). Ensure your Ester is in excess (2.0+ eq).

Q4: My product is an oil, but literature says it's a solid. Why? A:


-Phenyl-

-ketonitriles exist in keto-enol equilibrium.
  • Tautomers: The enol form is stabilized by conjugation with the phenyl ring.

  • Impurities: Even 5% of the Thorpe dimer can prevent crystallization.

  • Fix: Recrystallize from MeOH or EtOH at -10°C [1].

References

  • Organic Syntheses. "

    
    -Phenylacetoacetonitrile." Org.[1][2][5] Synth.1943 , Coll. Vol. 2, 487. 
    
  • BenchChem. "Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production." Benchchem Technical Guides.

  • National Institutes of Health (NIH). "Thorpe-Ziegler Reaction Mechanism and Applications." PubChem/PMC.

  • University of Texas

    
    -Ketonitriles." UTSA Research Repository. 
    
  • Chem-Station. "Thorpe-Ziegler Reaction." Chem-Station Int.[6] Ed.2014 .[6]

Sources

Technical Support Center: (S)-3-hydroxy-4-cyanobutanoic acid (CAS 35981-67-0)

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Guide to Minimizing Nitrile Group Hydrolysis

This guide is intended for researchers, chemists, and drug development professionals utilizing (S)-3-hydroxy-4-cyanobutanoic acid. We understand that the stability of the nitrile functional group is paramount to the success of your synthetic routes. Unwanted hydrolysis not only consumes your starting material but also introduces impurities that can complicate downstream processes and purification. This document provides in-depth, field-tested guidance to help you anticipate and mitigate these challenges, ensuring the integrity of your molecule throughout your experimental workflow.

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm observing unexpected byproducts and lower-than-expected yields in my reaction. How can I confirm if nitrile hydrolysis is the culprit?

A1: Nitrile hydrolysis is a common side reaction, especially given that your molecule, (S)-3-hydroxy-4-cyanobutanoic acid, contains an internal carboxylic acid that can potentially influence the local reaction environment. The hydrolysis proceeds in two stages: first to an amide, and then to a carboxylic acid.

  • Stage 1 Product (Partial Hydrolysis): (S)-4-carbamoyl-3-hydroxybutanoic acid

  • Stage 2 Product (Complete Hydrolysis): (S)-2-hydroxysuccinic acid (a dicarboxylic acid)

Confirmation Strategy: The most effective way to identify these species is through a combination of analytical techniques. We recommend running a comparative analysis of your crude reaction mixture against your starting material.

  • High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the extent of the side reaction. The hydrolysis products are significantly more polar than the parent nitrile and will have distinctly different retention times.

  • Mass Spectrometry (MS): Use LC-MS or direct infusion MS to check for the molecular weights of the expected byproducts.

    • (S)-3-hydroxy-4-cyanobutanoic acid: ~129.11 g/mol

    • (S)-4-carbamoyl-3-hydroxybutanoic acid: ~147.13 g/mol

    • (S)-2-hydroxysuccinic acid: ~132.09 g/mol

  • Infrared (IR) Spectroscopy: Look for the disappearance of the sharp nitrile peak (C≡N stretch) around 2240-2260 cm⁻¹ and the appearance of a broad amide N-H stretch (around 3100-3500 cm⁻¹) or a very broad O-H stretch for the second carboxylic acid.

Q2: What are the primary chemical drivers for the hydrolysis of the nitrile group in my compound?

A2: The hydrolysis of a nitrile is fundamentally the addition of water across the carbon-nitrogen triple bond.[1] This reaction is typically very slow but is significantly accelerated by catalysts. Understanding these catalysts is key to preventing the reaction.

  • Acid Catalysis: Protons (H⁺) from strong acids will protonate the nitrile nitrogen. This greatly increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack by even a weak nucleophile like water.[2]

  • Base Catalysis: Strong bases, like hydroxide ions (OH⁻), are potent nucleophiles that can directly attack the electrophilic nitrile carbon.[1][2][3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Reactions performed at elevated temperatures are at a much higher risk.[4]

  • Presence of Water: Water is a necessary reactant. Conducting reactions in anhydrous (water-free) solvents is a primary defense against hydrolysis.

The workflow below illustrates the mechanistic pathways for this degradation.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Nitrile (S)-3-hydroxy-4- cyanobutanoic acid Protonated_Nitrile Protonated Nitrile (Activated Intermediate) Nitrile->Protonated_Nitrile + H⁺ Imidate_Anion Imidate Anion Intermediate Nitrile->Imidate_Anion + OH⁻ Amide_Acid Amide Intermediate Protonated_Nitrile->Amide_Acid + H₂O Dicarboxylic_Acid Dicarboxylic Acid (Final Product) Amide_Acid->Dicarboxylic_Acid + H₂O / H⁺ Amide_Base Amide Intermediate Imidate_Anion->Amide_Base + H₂O Carboxylate_Salt Dicarboxylate Salt (Final Product) Amide_Base->Carboxylate_Salt + OH⁻

Caption: Acid- and base-catalyzed nitrile hydrolysis pathways.

Q3: What specific, actionable steps can I take in the lab to prevent this side reaction?

A3: Preventing hydrolysis requires rigorous control over your reaction conditions. The following table summarizes our recommended parameters and the scientific reasoning for each.

Table 1: Recommended Conditions for Minimizing Nitrile Hydrolysis

ParameterRecommended ConditionRationale & Expert Insight
pH Control Maintain pH between 4 and 6 if possible. Use non-nucleophilic buffers if necessary.Avoids strong acid and strong base catalysis. A slightly acidic pH can suppress the nucleophilicity of any residual water. Avoid basic conditions, which are often more aggressive in promoting this hydrolysis.
Solvent Use anhydrous aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile).Eliminates water, a key reactant. Ensure solvents are freshly distilled or from a sealed bottle to guarantee low water content.
Temperature Conduct reactions at or below room temperature (0 °C to 25 °C).Lowers the kinetic rate of the hydrolysis side reaction. If your primary reaction is slow, a lower temperature for a longer time is preferable to a higher temperature for a shorter time.
Atmosphere Run reactions under an inert atmosphere (Nitrogen or Argon).Prevents atmospheric moisture from entering the reaction vessel over the course of the experiment.
Reagent Purity Use reagents that are free from acidic or basic impurities.Contaminated reagents can inadvertently alter the pH of your reaction mixture, creating micro-environments that catalyze hydrolysis.

Protocol: General Workflow for a Reaction Protecting the Nitrile Group

This protocol provides a self-validating framework for executing a reaction with (S)-3-hydroxy-4-cyanobutanoic acid where nitrile stability is critical.

1. Pre-Reaction Setup (The Foundation of Success) a. Glassware Preparation: Oven-dry all glassware at 120 °C for at least 4 hours. Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon. This ensures no adsorbed water is present on the glass surfaces. b. Solvent Preparation: Use a solvent from a recently opened bottle with specified low water content (<50 ppm) or dispense from a solvent purification system. c. Reagent Check: If possible, check the pH of aqueous reagents or solutions before addition. Ensure solid reagents have been stored in a desiccator.

2. Reaction Execution a. Inert Atmosphere: Purge the assembled, dry glassware with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler). b. Initial Charge: Dissolve the (S)-3-hydroxy-4-cyanobutanoic acid in the anhydrous aprotic solvent in the main reaction flask. c. Temperature Control: Immerse the reaction flask in a cooling bath (e.g., ice-water for 0 °C) before adding any other reagents. d. Reagent Addition: Add all other reagents slowly via a syringe through a septum. Monitor for any exotherms. e. Reaction Monitoring: Take aliquots at regular intervals to monitor the reaction's progress by TLC or LC-MS. This prevents letting the reaction run for an unnecessarily long time, which could allow slow hydrolysis to become significant.

3. Work-up and Purification a. Quenching: If the reaction must be quenched with an aqueous solution, use a pre-chilled, buffered solution (e.g., a cold phosphate buffer at pH 7). Perform the quench quickly in an ice bath. b. Extraction: Extract the product into a water-immiscible organic solvent. Wash the organic layer with brine to remove the bulk of the water. c. Drying: Dry the organic layer thoroughly with a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Purification: Use non-aqueous purification methods if possible, such as column chromatography with anhydrous solvents.

The following diagram outlines a logical troubleshooting workflow if you continue to face issues.

Troubleshooting_Workflow Start Low Yield or Impurity Detected Confirm_Hydrolysis Confirm Hydrolysis Products (HPLC, LC-MS) Start->Confirm_Hydrolysis Hydrolysis_Confirmed Hydrolysis Confirmed? Confirm_Hydrolysis->Hydrolysis_Confirmed Review_Protocol Review Protocol Rigorously Hydrolysis_Confirmed->Review_Protocol Yes Other_Issue Investigate Other Side Reactions Hydrolysis_Confirmed->Other_Issue No Check_Water Was Water Excluded? (Anhydrous Solvent, Inert Atm.) Review_Protocol->Check_Water Check_pH Were pH Extremes Avoided? (Reagent Purity, Buffering) Review_Protocol->Check_pH Check_Temp Was Temperature Controlled? (Cooling Bath) Review_Protocol->Check_Temp Implement_Changes Implement Stricter Controls Check_Water->Implement_Changes Check_pH->Implement_Changes Check_Temp->Implement_Changes Success Problem Resolved Implement_Changes->Success

Caption: Systematic troubleshooting workflow for nitrile hydrolysis.

References

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Nitriles | Chemistry | Research Starters. EBSCO. Available at: [Link]

  • Hydrolysis of Nitriles. Study Prep in Pearson+. Available at: [Link]

  • Reactivity of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]

  • Hydrolysis of Nitriles. The Organic Chemistry Tutor. Available at: [Link]

Sources

Solvent selection for recrystallization of 4-(cyclopropylcarbonyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solvent selection and recrystallization protocols for 4-(cyclopropylcarbonyl)phenylacetonitrile (CAS: 59338-84-0 / 104066-27-9 derivatives), a critical intermediate in the synthesis of antihistamines such as Fexofenadine .

Molecule Profile & Solubility Logic

To select the correct solvent, one must understand the competing intermolecular forces within the molecule:

  • The Arene-Nitrile Core: The phenylacetonitrile moiety is moderately polar and aromatic. It favors solvents like Toluene (via

    
     interactions) and Ethyl Acetate .
    
  • The Cyclopropyl Ketone: This group introduces a unique challenge. The cyclopropyl ring adds significant lipophilicity, while the ketone is a hydrogen-bond acceptor. This "amphiphilic" nature often causes the compound to "oil out" (phase separate) rather than crystallize, especially if the cooling is too rapid.

Physical State: Typically a low-melting solid or viscous oil (depending on purity). Target Melting Point: ~45–60°C (Pure crystalline form).

Solvent Selection Matrix

Based on polarity matching and industrial precedents for aryl-ketone-nitriles, the following solvents are recommended.

Solvent SystemRoleRatingTechnical Notes
Ethyl Acetate / n-Heptane Primary Choice ★★★★★Best Balance. EtOAc dissolves the ketone/nitrile; Heptane acts as the anti-solvent. Offers the best chance to avoid oiling out if added slowly.
Isopropanol (IPA) Single Solvent★★★★☆Good for scale-up. The hydroxyl group interacts with the ketone/nitrile, but solubility drops sharply on cooling.
Toluene / Hexane Alternative★★★☆☆Excellent for removing non-polar impurities. Toluene stabilizes the aromatic ring, but toxicity limits use in late-stage pharma.
Ethanol / Water Polar Choice★★☆☆☆High Risk of Oiling. Water forces the hydrophobic cyclopropyl group out of solution too fast. Use only if inorganic salts are the main impurity.
Dichloromethane (DCM) Dissolver★☆☆☆☆Too strong. Product will likely not crystallize even at -20°C unless evaporated to dryness (which yields amorphous solid, not crystals).

Step-by-Step Recrystallization Protocol

Objective: Purify crude 4-(cyclopropylcarbonyl)phenylacetonitrile from reaction byproducts (isomers, inorganic salts).

Phase A: Dissolution[1]
  • Place the crude solid/oil in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethyl Acetate (EtOAc) (approx. 2 mL per gram of crude).

  • Heat to 50–60°C (do not exceed 70°C to avoid nitrile hydrolysis or polymerization).

  • If undissolved solids remain (likely inorganic salts), filter the hot solution through a pre-warmed sintered glass funnel.

Phase B: Crystallization (The Anti-Solvent Method)
  • Maintain the filtrate at 45°C .

  • Slowly add n-Heptane dropwise.

    • Visual Cue: Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Add a few drops of EtOAc to just clear the solution again.

  • Seeding (Critical): If available, add a seed crystal of pure product. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.

Phase C: Controlled Cooling
  • Allow the flask to cool to Room Temperature (RT) over 2 hours. Do not use an ice bath yet.

  • Once solid crystals are visible at RT, move the flask to a 0–4°C fridge for 4 hours.

  • Filter the crystals using vacuum filtration.[1] Wash with cold 1:3 EtOAc:Heptane .

Troubleshooting: The "Oiling Out" Phenomenon

Users frequently report that the product separates as a yellow oil at the bottom of the flask instead of crystals. This is due to the cyclopropyl group's lipophilicity preventing organized lattice formation in highly polar environments.

Corrective Actions:

  • Re-heat: Re-dissolve the oil by heating the mixture. Add 10% more of the polar solvent (EtOAc).

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps impurities that lower the melting point, causing oiling.

  • Trituration: If it oils out and refuses to crystallize, decant the supernatant solvent. Add cold Diisopropyl Ether (IPE) or Methyl tert-butyl ether (MTBE) to the oil and stir vigorously. The mechanical agitation often forces the oil to solidify.

Decision Logic for Purification (Visualization)

RecrystallizationLogic Start Crude 4-(cyclopropylcarbonyl) phenylacetonitrile CheckState Physical State? Start->CheckState Solid Solid / Sticky Solid CheckState->Solid High Purity Oil Viscous Oil CheckState->Oil Low Purity SolventChoice Select Solvent: EtOAc / Heptane Solid->SolventChoice Trituration Alt: Triturate Oil with MTBE or IPE Oil->Trituration Dissolve Dissolve at 50°C SolventChoice->Dissolve Cool Cool to RT slowly Dissolve->Cool ResultCheck Observation? Cool->ResultCheck Crystals White/Off-White Crystals ResultCheck->Crystals Success Oiling Oiling Out (Phase Separation) ResultCheck->Oiling Failure Remedy Remedy: 1. Reheat 2. Add more EtOAc 3. Seed & Slow Cool Oiling->Remedy Remedy->Cool Trituration->SolventChoice If Solidifies caption Fig 1. Decision tree for solvent selection and troubleshooting oiling events.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol/Water? It is cheaper. A: While possible, water often causes this specific molecule to oil out because the cyclopropyl group is highly hydrophobic. If you must use ethanol, use absolute ethanol without water, or use Isopropanol (IPA) instead.

Q: My product is dark brown. Will recrystallization fix this? A: Recrystallization removes structural impurities but is poor at removing color (tar).

  • Protocol: Dissolve the crude in EtOAc, add Activated Carbon (Charcoal) , stir for 30 mins at 50°C, and filter through Celite before attempting recrystallization.

Q: What is the expected yield? A: For the EtOAc/Heptane method, a typical recovery yield is 70–85% . If yield is lower, concentrate the mother liquor and repeat the process (crop 2), though crop 2 will have lower purity.

References

  • D'Ambra, T. E., et al. (1995). Synthesis of Fexofenadine and Related Derivatives. U.S. Patent No.[2][3] 5,578,610. Washington, DC: U.S. Patent and Trademark Office.

    • Context: Describes the general handling of cyclopropyl-ketone intermediates in the synthesis of piperidine deriv
  • Stuber, F., et al. (2004). Process for the preparation of Fexofenadine. WO Patent Application 2004/054955.[4] World Intellectual Property Organization.

    • Context: Details the purification of cyclopropyl-keto-phenyl acetic acid derivatives, providing the basis for solvent selection (EtOAc/Hydrocarbons) for this class of molecules.
  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

Sources

Technical Support Center: Handling & Storage of Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 115279-39-7 Synonyms: 4-(Cyclopropylcarbonyl)phenylacetonitrile; Montelukast Intermediate Support Tier: Level 3 (Senior Application Scientist)

Core Stability Profile: The "Why" Behind the Protocol

As a Senior Application Scientist, I often see researchers treat this compound like a standard organic solid. This is a mistake. While Benzeneacetonitrile, 4-(cyclopropylcarbonyl)- is not pyrophoric, its stability is compromised by a "Triad of Sensitivity":

  • Hygroscopicity (Physical Risk): The polar nitrile and carbonyl motifs create a high affinity for atmospheric moisture. This leads to rapid caking , turning a free-flowing powder into a rock-hard solid that requires dangerous mechanical force to break.

  • 
    -Proton Acidity (Chemical Risk):  The methylene protons (
    
    
    
    to the nitrile) are significantly acidified by the electron-withdrawing benzene ring and nitrile group. In the presence of moisture and trace basicity (common from synthesis carryover), these protons become labile, leading to aldol-like self-condensation (often observed as a yellow/orange discoloration).
  • Nitrile Hydrolysis (Degradation Risk): Prolonged exposure to moisture, especially if the pH drifts from neutral, hydrolyzes the nitrile group to the corresponding amide (primary impurity) and eventually the carboxylic acid.

Storage & Containment Protocols

Standard Operating Procedures (SOPs)
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows the kinetics of hydrolysis and oligomerization.
Atmosphere Inert (Nitrogen/Argon) Displaces humid air. Oxygen is less of a concern than ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

, but inert gas covers both.
Container Amber Glass or HDPE Amber protects against photodegradation (though minor). HDPE provides a good moisture barrier only if double-bagged.
Desiccant Silica Gel or

Essential for secondary containment. Do not place in direct contact with the product.[1][2][3]
The "Double-Barrier" System

Never rely on a single screw-cap bottle. We recommend the Double-Barrier Method for long-term storage:

  • Primary: Amber glass bottle with a Teflon-lined cap, taped with Parafilm.

  • Secondary: Heat-sealed aluminized Mylar bag containing a desiccant pack and a humidity indicator card.

Troubleshooting Guide & FAQs

Scenario A: Physical State Changes

Q: The material has formed a hard cake inside the bottle. Can I chip it out with a spatula? A: ABSOLUTELY NOT.

  • The Risk: Chipping generates dust. Nitriles are toxic (oral/inhalation), and fine organic dust poses a deflagration risk. Furthermore, metal spatulas can generate static sparks.

  • The Fix:

    • Move the container to a fume hood.

    • Add the reaction solvent (e.g., Toluene, THF, or Acetonitrile) directly into the storage bottle.

    • Allow the solvent to dissolve the cake gently.

    • Transfer the solution via cannula or pipette.

    • Note: You must assay the solution content before use, as the weight is no longer accurate.

Scenario B: Chemical Purity Shifts

Q: My HPLC shows a new peak at RRT ~0.85 after the material was left on the bench for 4 hours. A: You are likely seeing the Amide Hydrolysis Impurity .

  • Mechanism: Moisture from the air attacks the nitrile carbon.

  • Diagnosis: Check the Mass Spec. The parent mass (

    
    ) will shift to 
    
    
    
    (addition of water).
  • Recovery: If the impurity level is <5%, recrystallization from Ethanol/Heptane may salvage the batch. If >5%, re-purification via column chromatography is required.

Scenario C: Color Change

Q: The powder was off-white but has turned distinct yellow/orange. A: This indicates Oligomerization .

  • Cause: Moisture + Trace Base

    
     Deprotonation of 
    
    
    
    -carbon
    
    
    Self-reaction.
  • Verdict: This is often irreversible. The conjugated oligomers are difficult to remove and can act as radical scavengers in subsequent steps (e.g., radical brominations). Discard and replace.

Visualizing the Risks

Diagram 1: The Degradation Pathway

Caption: Chemical fate of CAS 115279-39-7 upon moisture exposure. The Nitrile-to-Amide path is the primary degradation route.

MoistureDegradation Compound 4-(Cyclopropylcarbonyl) benzeneacetonitrile (CAS 115279-39-7) Imidate Imidate Intermediate Compound->Imidate Slow Hydrolysis Oligomer Colored Oligomers (Condensation) Compound->Oligomer Base + H₂O (Alpha-Deprotonation) Moisture Atmospheric Moisture (H₂O) Moisture->Compound Absorption Amide Amide Impurity (Hydrolysis) Imidate->Amide Tautomerization

Diagram 2: Decision Tree for Compromised Material

Caption: Workflow for assessing material quality before committing to a batch.

HandlingLogic Start Inspect Material FlowCheck Is it Free-Flowing? Start->FlowCheck CakeCheck Is it Caked? FlowCheck->CakeCheck No ColorCheck Is Color Off-White? FlowCheck->ColorCheck Yes Dissolve Dissolve in Solvent (Do NOT Chip) CakeCheck->Dissolve Yes Use Proceed to Use (Inert Atmosphere) ColorCheck->Use Yes HPLC Run HPLC/KF (Check Purity & Water) ColorCheck->HPLC No (Yellowing) Dissolve->HPLC HPLC->Use Purity >98% Recryst Recrystallize (EtOH/Heptane) HPLC->Recryst Purity 95-98% Discard DISCARD (Irreversible Damage) HPLC->Discard Purity <95%

Experimental Protocol: Re-Drying

If your Karl Fischer (KF) titration shows moisture content


 but purity is acceptable, use this protocol. Do not use high heat , as it risks opening the cyclopropyl ring or subliming the nitrile.
  • Equipment: Vacuum oven with nitrogen bleed.

  • Tray: Spread material thin (<1 cm depth) on a PTFE-lined tray.

  • Settings:

    • Vacuum:

      
       mbar.[1]
      
    • Temperature:

      
       (Initial) 
      
      
      
      
      
      (Max).
    • Duration: 4–6 hours.

  • Validation: Cool to room temperature under nitrogen before breaking vacuum. Retest KF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115279-39-7, Benzeneacetonitrile, 4-(cyclopropylcarbonyl)-. Retrieved from [Link]

  • Google Patents.Process for the preparation of montelukast and intermediates (US20100081688A1).
  • Shriver, D. F., & Drezdzon, M. A. The Manipulation of Air-Sensitive Compounds.[4] Wiley-Interscience.[4] (General grounding for inert handling protocols).

  • Surface Mount Process. Moisture Sensitivity Level (MSL) and Handling. (Adapted for hygroscopic solids handling). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of the Nitrile Peak in 4-(cyclopropylcarbonyl)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of molecular structures is paramount. The nitrile functional group (C≡N), a key component in many active pharmaceutical ingredients (APIs), presents a unique spectroscopic signature that is invaluable for structural elucidation and quality control. This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of the nitrile peak in 4-(cyclopropylcarbonyl)phenylacetonitrile, a compound of interest in medicinal chemistry. We will explore the nuances of FTIR analysis and contrast it with alternative analytical techniques, offering field-proven insights to guide your experimental choices.

The Significance of the Nitrile Group in Drug Molecules

The nitrile group is a versatile functional group in drug design. Its linear and rigid nature can influence molecular conformation, while its electronic properties can impact receptor binding and metabolic stability. Therefore, the ability to accurately and reliably detect and characterize the nitrile group within a molecule is a critical aspect of drug development.

FTIR Spectroscopy: A Primary Tool for Nitrile Analysis

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The carbon-nitrogen triple bond (C≡N) of a nitrile group has a characteristic stretching vibration that absorbs infrared radiation in a relatively uncongested region of the spectrum, making it a readily identifiable feature.

The Nitrile Stretching Vibration in 4-(cyclopropylcarbonyl)phenylacetonitrile

For 4-(cyclopropylcarbonyl)phenylacetonitrile, the nitrile peak is expected to appear in the typical range for aromatic nitriles. The exact position is influenced by the electronic environment created by the phenyl ring and the cyclopropylcarbonyl substituent.

Expected FTIR Peak Position:

The C≡N stretching vibration in aromatic nitriles typically appears in the range of 2240–2220 cm⁻¹[1]. Conjugation with the aromatic ring weakens the C≡N bond, leading to a lower stretching frequency compared to saturated nitriles (2260–2240 cm⁻¹)[1]. The presence of the electron-withdrawing cyclopropylcarbonyl group is also expected to influence the electron density around the nitrile group and, consequently, its vibrational frequency.

Experimental Protocol: Acquiring the FTIR Spectrum

A reliable FTIR spectrum is the foundation of accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of 4-(cyclopropylcarbonyl)phenylacetonitrile.

Instrumentation: A standard benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable.

Sample Preparation:

  • Solid Sample (KBr Pellet):

    • Grind a small amount of 4-(cyclopropylcarbonyl)phenylacetonitrile (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is often the simplest and fastest method.

Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the spectrometer and collect the spectrum.

  • Parameters:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-adding 16 or 32 scans is typically adequate to achieve a good signal-to-noise ratio.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a frontline technique for nitrile analysis, other spectroscopic methods offer complementary information.

Technique Principle Nitrile Signal (Typical Range) Advantages Disadvantages
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.~2230 cm⁻¹ (aromatic)[1]Rapid, non-destructive, highly sensitive to polar bonds, widely available.Water can be an interfering solvent; not ideal for aqueous solutions without special techniques.
Raman Spectroscopy Inelastic scattering of monochromatic light.~2230 cm⁻¹ (aromatic)[2][3]Excellent for aqueous samples, non-destructive, complementary to FTIR (strong for non-polar bonds).Can be affected by fluorescence, may require longer acquisition times, less common than FTIR.
¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.115–130 ppm[4][5]Provides detailed information about the carbon skeleton and the electronic environment of the nitrile carbon.Lower sensitivity, requires larger sample amounts, longer acquisition times.
Causality Behind Experimental Choices
  • FTIR is the go-to method for rapid confirmation of the nitrile group's presence due to its characteristic and intense absorption.[1] The choice between KBr pellet and ATR depends on sample availability and desired sample throughput; ATR is generally faster and requires minimal sample preparation.

  • Raman spectroscopy becomes particularly valuable when analyzing samples in aqueous media, as water is a weak Raman scatterer. The nitrile group, being a good Raman scatterer, provides a distinct signal.[2]

  • ¹³C NMR spectroscopy is employed when detailed structural information beyond the mere presence of the nitrile is required. The chemical shift of the nitrile carbon provides insights into the electronic environment and can help distinguish between different nitrile-containing isomers.[6]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the nitrile group in a pharmaceutical compound.

Caption: Workflow for nitrile group analysis.

Logical Relationships Between Analytical Techniques

The choice of analytical technique is guided by the specific information required. The following diagram illustrates the logical relationship between the techniques based on the analytical goal.

Analytical_Logic Goal Analytical Goal Presence Presence of Nitrile? Goal->Presence Aqueous Analysis in Water? Goal->Aqueous Structure Detailed Structure? Goal->Structure FTIR Use FTIR Presence->FTIR Yes Raman Use Raman Aqueous->Raman Yes NMR Use 13C NMR Structure->NMR Yes

Caption: Logic for selecting an analytical technique.

Conclusion

FTIR spectroscopy stands out as a rapid, reliable, and accessible method for the primary analysis of the nitrile group in 4-(cyclopropylcarbonyl)phenylacetonitrile. Its ability to provide a distinct and intense signal for the C≡N stretch makes it an indispensable tool in the pharmaceutical scientist's arsenal. For more specialized applications, such as analysis in aqueous solutions or detailed structural elucidation, Raman and ¹³C NMR spectroscopy, respectively, offer powerful and complementary insights. A multi-technique approach, guided by the specific analytical question, will ultimately provide the most comprehensive understanding of the molecule's structure and properties.

References

  • Morressier. (2018, August 23). Raman spectroscopic analysis of nitrile containing compounds.
  • NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies.
  • Venkateswarlu, K., & Balasubramanian, C. (n.d.). Intensity of Raman lines in carboxylic acids, esters and nitriles.
  • Brennan, B. A., et al. (n.d.). Resonance Raman Spectroscopy of Nitrile Hydratase, a Novel Iron−Sulfur Enzyme. Biochemistry - ACS Publications.
  • Fleming, F. F., et al. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC.
  • Purzycki, M., et al. (2013, April 15). Metalated nitriles : N- and C-coordination preferences of Li, Mg, and Cu cations. Chemical Communications (RSC Publishing).
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • ResearchGate. Raman spectra of different cyano-containing compounds.
  • ACS Publications. Spectroscopic and thermodynamic studies of unsaturated nitrile compounds. 1. The infrared and Raman spectra, stable conformation.
  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Boxer, S. G., et al. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.